CJ033466
描述
属性
IUPAC Name |
5-amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]imidazo[1,2-a]pyridine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O/c1-12(2)10-24-6-4-14(5-7-24)9-22-19(26)15-8-16(20)17(21)25-11-13(3)23-18(15)25/h8,11-12,14H,4-7,9-10,21H2,1-3H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKHMDNIWXPUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C=C(C2=N1)C(=O)NCC3CCN(CC3)CC(C)C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199882 | |
| Record name | CJ-033466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519148-48-2 | |
| Record name | 5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]imidazo[1,2-a]pyridine-8-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519148-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CJ-033466 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519148482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CJ-033466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00199882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CJ-033466 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KUW8W70PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Prokinetic Potential of CJ-033466: A Technical Overview of its Mechanism of Action in the Gastrointestinal Tract
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJ-033466 is a potent and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, demonstrating significant promise in preclinical models for the treatment of gastrointestinal (GI) motility disorders. This technical guide provides an in-depth analysis of the mechanism of action of CJ-033466 within the GI tract, consolidating available quantitative data, outlining key experimental methodologies, and visualizing the core signaling pathways. Its high selectivity for the 5-HT4 receptor over other serotonin and dopamine receptors, coupled with a lower affinity for the hERG channel, suggests a favorable safety profile compared to earlier generations of 5-HT4 agonists. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel prokinetic agents.
Introduction
Gastrointestinal motility is a complex, coordinated process essential for the digestion and absorption of nutrients. Dysregulation of this process can lead to a variety of debilitating conditions, including gastroparesis, chronic constipation, and irritable bowel syndrome with constipation (IBS-C). The 5-HT4 receptor, a G-protein coupled receptor (GPCR) predominantly expressed on neurons and other cells within the enteric nervous system (ENS), has emerged as a key therapeutic target for enhancing GI motility. Activation of this receptor facilitates the release of excitatory neurotransmitters, thereby promoting coordinated muscle contractions and transit.
CJ-033466 was developed as a novel 5-HT4 receptor agonist with a superior selectivity profile, aiming to overcome the off-target effects, particularly cardiovascular risks, associated with previous prokinetic agents like cisapride. This guide will explore the pharmacological characteristics of CJ-033466 that underpin its prokinetic effects in the gastrointestinal tract.
Core Mechanism of Action: 5-HT4 Receptor Partial Agonism
The primary mechanism of action of CJ-033466 in the gastrointestinal tract is its function as a potent and selective partial agonist at the 5-HT4 receptor.[1] As a partial agonist, it binds to and activates the receptor, but with a lower maximal effect (Emax) than a full agonist. This property can be advantageous in providing a therapeutic effect while potentially reducing the risk of overstimulation and associated side effects.
Signaling Pathway
Upon binding of CJ-033466 to the 5-HT4 receptor on enteric neurons, a downstream signaling cascade is initiated. The 5-HT4 receptor is coupled to a stimulatory G-protein (Gs). Activation of the receptor leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to an enhanced release of acetylcholine (ACh) from cholinergic nerve terminals. The increased availability of ACh at the neuromuscular junction of the GI tract stimulates muscarinic receptors on smooth muscle cells, resulting in increased contractility and accelerated gastrointestinal transit.
Quantitative Pharmacological Data
The potency and selectivity of CJ-033466 have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for CJ-033466 and provide a comparison with other 5-HT4 receptor agonists.
Table 1: In Vitro Potency and Efficacy of CJ-033466
| Parameter | Value | Cell Line/Tissue | Reference |
| EC50 | 0.927 nM | HEK293 cells expressing human 5-HT4D receptors | [2] |
| EC50 | 1.3 nM | Rat tunica muscularis mucosae strips | [2] |
| hERG Block (IC50) | 2.6 µM | HEK293 cells | [3] |
Table 2: Receptor Binding Affinity (Ki) and Selectivity Profile of CJ-033466
| Receptor | Ki (nM) | Reference |
| 5-HT4D | 1.26 | [2] |
| 5-HT1A | >4,820 | [2] |
| 5-HT1B | >5,070 | [2] |
| 5-HT2A | 1,400 | [2] |
| 5-HT3 | 4,590 | [2] |
| Dopamine D2 | 2,150 | [2] |
A higher Ki value indicates lower binding affinity.
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the pharmacological profile of CJ-033466. These are based on standard practices in the field and the available information from published abstracts and technical data sheets.
Receptor Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of CJ-033466 for the 5-HT4 receptor and other receptors to assess selectivity.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT4D) are prepared from cultured cells (e.g., HEK293).
-
Radioligand Binding: A known concentration of a radiolabeled ligand that specifically binds to the target receptor is incubated with the cell membranes.
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the test compound (CJ-033466).
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor activation, such as the production of a second messenger.
-
Objective: To determine the potency (EC50) and efficacy of CJ-033466 as a 5-HT4 receptor agonist by measuring cAMP accumulation.
-
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human 5-HT4D receptor are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of CJ-033466.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular components.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: A dose-response curve is generated by plotting cAMP concentration against the log concentration of CJ-033466 to determine the EC50 value.
-
In Vivo Gastroprokinetic Studies (in Conscious Dogs)
These studies assess the effect of the compound on gastrointestinal motility in a living animal model.
-
Objective: To evaluate the in vivo efficacy of CJ-033466 in stimulating gastric motility.
-
Methodology:
-
Animal Model: Conscious dogs equipped with strain-gauge force transducers on the gastric antrum are used.
-
Drug Administration: CJ-033466 is administered orally or intravenously at various doses.
-
Motility Recording: Gastric antral contractions are recorded for a set period before and after drug administration.
-
Data Analysis: The frequency and amplitude of contractions are analyzed to determine the effect of CJ-033466 on gastric motility. A dose-response relationship can be established.
-
Preclinical Development and Clinical Perspectives
Available data for CJ-033466 is primarily from preclinical studies. A thorough search of clinical trial registries did not yield any results for clinical trials involving CJ-033466. This suggests that the compound may not have progressed to human clinical development. For drug development professionals, this highlights the challenges in translating promising preclinical data into clinically successful therapeutics. The reasons for the lack of clinical progression are not publicly available but could be related to pharmacokinetic properties, long-term toxicology, or strategic decisions by the developing company.
Conclusion
CJ-033466 is a potent and selective 5-HT4 receptor partial agonist with demonstrated prokinetic activity in preclinical models. Its mechanism of action is centered on the activation of the 5-HT4 receptor in the gastrointestinal tract, leading to a well-defined signaling cascade that enhances cholinergic neurotransmission and smooth muscle contraction. The compound's high selectivity for the 5-HT4 receptor and lower affinity for the hERG channel represent a significant advancement over older, non-selective agents. While its clinical development appears to have been discontinued, the pharmacological profile of CJ-033466 provides a valuable case study and a benchmark for the development of future prokinetic drugs with improved efficacy and safety. The detailed experimental approaches and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of gastrointestinal drug discovery.
References
The Chemical Architecture and Pharmacological Profile of CJ033466: A Selective 5-HT4 Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJ033466 is a potent and highly selective partial agonist of the serotonin 5-HT4 receptor, demonstrating significant potential for the treatment of gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of this compound. Detailed in vitro and in vivo experimental data are presented, alongside the methodologies used to generate these findings. Furthermore, the known signaling pathways associated with 5-HT4 receptor activation are delineated to provide a complete picture of the molecular interactions of this compound.
Chemical Structure and Properties
This compound, chemically known as 5-Amino-6-chloro-2-methyl-N-[[1-(2-methylpropyl)-4-piperidinyl]methyl]-imidazo[1,2-a]pyridine-8-carboxamide, is a novel small molecule with the molecular formula C₁₉H₂₈ClN₅O and a molecular weight of 377.91 g/mol .
Chemical Identifiers:
-
SMILES: ClC2=C(N)N1C(C(C(NCC3CCN(CC(C)C)CC3)=O)=C2)=NC(C)=C1
-
InChI Key: ISKHMDNIWXPUGR-UHFFFAOYSA-N
The structural features of this compound contribute to its high affinity and selectivity for the 5-HT4 receptor.
Pharmacological Profile
This compound exhibits a superior pharmacological profile compared to earlier 5-HT4 agonists, characterized by its high potency and remarkable selectivity.
In Vitro Pharmacology
The in vitro activity of this compound has been extensively characterized through radioligand binding assays and functional assessments.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Receptor/Channel | Assay Type | Reference |
| EC₅₀ | 9 nM | 5-HT₄ Receptor | Functional Assay | [1] |
| Selectivity | >1000-fold | 5-HT₄ vs. other 5-HT & D₂ receptors | Radioligand Binding Assays | [2] |
| IC₅₀ (hERG) | 2.6 μM | hERG Channel | Patch-clamp |
As a partial agonist, this compound elicits a submaximal response at the 5-HT4 receptor, which may contribute to a favorable side-effect profile by avoiding overstimulation of the receptor.[2]
In Vivo Pharmacology
In vivo studies have demonstrated the significant gastroprokinetic effects of this compound.
Table 2: In Vivo Pharmacological Data for this compound
| Species | Effect | Potency vs. Cisapride | Study Type | Reference |
| Dog | Stimulation of gastric antral motility | 30 times more potent | Conscious dog model | [2] |
| Dog | Acceleration of gastric emptying | - | Gastroparesis model | [2] |
These findings highlight the potential of this compound as a therapeutic agent for conditions such as gastroparesis.[2]
Experimental Protocols
The following section details the methodologies employed in the key in vitro and in vivo studies of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity and selectivity of this compound for various serotonin receptor subtypes and the dopamine D₂ receptor.
Methodology:
-
Membrane Preparation: Homogenates of cells or tissues expressing the target receptors are prepared.
-
Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [³H]-GR113808 for 5-HT₄ receptors) and varying concentrations of the unlabeled test compound (this compound).[3][4]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.[5][6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Measurement of Gastric Motility in Conscious Dogs
Objective: To evaluate the in vivo effect of this compound on gastric antral motility.
Methodology:
-
Animal Model: Conscious dogs equipped with force transducers on the gastric antrum are used.
-
Drug Administration: this compound or a vehicle control is administered orally or intravenously.
-
Motility Recording: Gastric antral contractions are recorded continuously before and after drug administration in both fasted and postprandial states.
-
Data Analysis: The motility index, which is a measure of the frequency and amplitude of contractions, is calculated to quantify the prokinetic effect.[7][8][9]
Signaling Pathways
The therapeutic effects of this compound are mediated through the activation of 5-HT4 receptor signaling cascades.
Gαs-Coupled Pathway
The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory G protein, Gαs.
Caption: Gαs-coupled signaling pathway of the 5-HT4 receptor.
Activation of adenylyl cyclase leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the observed physiological response, such as increased gastrointestinal motility.
Experimental Workflow for In Vitro Profiling
The following diagram illustrates the typical workflow for the in vitro characterization of a compound like this compound.
Caption: Workflow for in vitro pharmacological profiling.
This systematic approach allows for the comprehensive evaluation of a compound's potency, selectivity, and potential off-target effects before advancing to in vivo studies.
Conclusion
This compound is a promising 5-HT4 receptor partial agonist with a well-defined chemical structure and a highly favorable pharmacological profile. Its potent prokinetic effects, coupled with its high selectivity, suggest its potential as a valuable therapeutic agent for the management of gastrointestinal motility disorders. The detailed experimental protocols and an understanding of its signaling pathways provide a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033,466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Real-time ultrasonographic evaluation of canine gastric motility in the postprandial state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
CJ033466: An In-Depth Technical Guide on Serotonin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJ033466 is a potent and highly selective partial agonist for the serotonin 5-HT4 receptor. This technical guide provides a comprehensive overview of the binding affinity of this compound for a range of serotonin receptors. While specific quantitative binding data across a full panel of serotonin receptor subtypes remains limited in publicly available literature, existing research definitively establishes its exceptional selectivity for the 5-HT4 receptor. This document synthesizes the available information on its binding characteristics, details the experimental methodologies used for such determinations, and illustrates the key signaling pathways associated with 5-HT4 receptor activation.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and psychological processes. The 5-HT4 receptor, in particular, is a key target in drug development for gastrointestinal and cognitive disorders. This compound has emerged as a significant research compound due to its high potency and selectivity as a 5-HT4 receptor partial agonist. Understanding its binding profile is crucial for elucidating its mechanism of action and potential therapeutic applications.
Binding Affinity Profile of this compound
This compound demonstrates nanomolar agonistic activity at the 5-HT4 receptor.[1] Extensive in vitro pharmacological profiling has revealed a remarkable selectivity for the 5-HT4 receptor, with over 1000-fold greater selectivity compared to other serotonin receptor subtypes and the dopamine D2 receptor.[1]
Table 1: Summary of this compound Binding and Functional Activity
| Receptor | Parameter | Value | Reference |
| 5-HT4 | EC50 | 9 nM | [2] |
| Other 5-HT Subtypes | Selectivity | >1000-fold vs. 5-HT4 | [1] |
| D2 | Selectivity | >1000-fold vs. 5-HT4 | [1] |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
The determination of the binding affinity of compounds like this compound for serotonin receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used in the field.
Radioligand Binding Assay (General Protocol)
This protocol outlines the key steps in a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for a specific serotonin receptor subtype.
Objective: To determine the inhibition constant (K_i_) of a test compound by measuring its ability to displace a known radioligand from a target receptor.
Materials:
-
Membrane Preparations: Cell membranes expressing the specific human serotonin receptor subtype of interest.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]GR113808 for 5-HT4 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) in the assay buffer. A parallel set of wells containing the membrane preparation, radioligand, and a high concentration of a non-radiolabeled ligand is prepared to determine non-specific binding.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the inhibition constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is the dissociation constant of the radioligand.
-
Signaling Pathways
Activation of the 5-HT4 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gαs subunit of its coupled G protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.
Figure 1. 5-HT4 Receptor Gαs Signaling Pathway
References
- 1. 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033,466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
Understanding the Partial Agonism of CJ-033466: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ-033466 is a novel and potent small molecule that acts as a selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2] As a member of the imidazopyridine class of compounds, it has demonstrated significant potential in modulating gastrointestinal motility. This technical guide provides a comprehensive overview of the pharmacological profile of CJ-033466, with a focus on its partial agonist activity. The information presented herein is intended to support further research and drug development efforts in the field of gastroenterology and beyond.
Pharmacological Profile of CJ-033466
CJ-033466 exhibits high affinity and selectivity for the 5-HT4 receptor. Its partial agonism implies that while it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist. This characteristic can be advantageous in a therapeutic context, potentially reducing the risk of receptor desensitization and offering a wider therapeutic window.
Data Presentation: Quantitative Analysis
The following tables summarize the in vitro binding affinities and functional potencies of CJ-033466 in comparison to other known 5-HT4 receptor agonists.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT4D | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT3 | 5-HT7 | Dopamine D2 |
| CJ-033466 | 1.26[1] | >4,820[1] | >5,070[1] | 2,150[1] | 1,400[1] | 2,900[1] | 4,590[1] | >3,890[1] | 2,150[1] |
| Cisapride | ~14 | - | - | - | - | - | - | - | - |
| Mosapride | 113 (IC50)[3] | - | - | - | - | - | - | - | - |
| Tegaserod | - | - | - | - | - | - | - | - | - |
Data for comparator compounds are included where available in the search results. "-" indicates data not found in the provided search results.
Table 2: In Vitro Functional Potency (EC50, nM) and hERG Blocking Activity (IC50, µM)
| Compound | 5-HT4 Receptor Agonism (EC50) | hERG Channel Blockade (IC50) |
| CJ-033466 | 0.927[1] / 9[2] | - |
| Cisapride | 140[4] | - |
| Mosapride | 208 (rat esophagus), 73 (guinea pig ileum)[3] | - |
| Tegaserod | - | - |
Note the discrepancy in the reported EC50 values for CJ-033466 from different sources. "-" indicates data not found in the provided search results.
Signaling Pathway and Mechanism of Action
Activation of the 5-HT4 receptor by an agonist like CJ-033466 initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response. In the context of the gastrointestinal tract, this pathway promotes the release of acetylcholine, a key neurotransmitter in stimulating smooth muscle contraction and enhancing motility.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of CJ-033466 to stimulate the production of cAMP in a cellular context, providing a measure of its agonist activity.
Objective: To determine the potency (EC50) and efficacy (Emax) of CJ-033466 at the human 5-HT4 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT4D receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.[5][6][7] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates.
-
Compound Treatment: Serial dilutions of CJ-033466 and reference compounds are prepared. The cell culture medium is replaced with a stimulation buffer containing the test compounds.
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
cAMP Detection: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on competitive binding immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The concentration-response curves are plotted, and the EC50 and Emax values are determined using non-linear regression analysis.
In Vivo Gastroprokinetic Effect in Conscious Dogs
This in vivo model assesses the ability of CJ-033466 to stimulate gastric motility in a conscious animal model, providing insights into its potential therapeutic efficacy for conditions like gastroparesis.
Objective: To evaluate the dose-dependent effect of CJ-033466 on gastric antral motility in conscious dogs.
Methodology:
-
Animal Model: Beagles or other suitable dog breeds are used. Strain gauge force transducers are surgically implanted on the serosal surface of the gastric antrum to measure circular muscle contractions.[8][9]
-
Acclimatization and Fasting: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions. They are fasted overnight before the experiment but have free access to water.
-
Drug Administration: CJ-033466 is administered intravenously or orally at various doses.
-
Motility Recording: Gastric antral contractions are continuously recorded for a defined period before and after drug administration.
-
Data Analysis: The motility index, calculated as the area under the curve of the contractile activity, is used to quantify the prokinetic effect. Dose-response relationships are then established.
Conclusion
CJ-033466 is a highly selective and potent 5-HT4 partial agonist with promising prokinetic properties. Its distinct pharmacological profile, characterized by high affinity for the target receptor and significantly lower affinity for other serotonin and dopamine receptors, suggests a favorable side-effect profile. The partial agonism of CJ-033466 may offer a key therapeutic advantage, providing a balanced and sustained prokinetic effect while minimizing the potential for adverse events associated with full agonists. Further investigation into the precise Emax value and comparative studies with a broader range of 5-HT4 agonists will be instrumental in fully elucidating the therapeutic potential of this compound. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate and expand upon the current understanding of CJ-033466.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. researchgate.net [researchgate.net]
- 8. Motility of the pyloric sphincter studied by the inductograph method in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integration of canine proximal gastric, antral, pyloric, and proximal duodenal motility during fasting and after a liquid meal - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prokinetic Agent CJ-033466: A Deep Dive into its Role in Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
CJ-033466 is a potent and highly selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, demonstrating significant promise as a gastroprokinetic agent. This technical guide provides a comprehensive overview of the available preclinical data on CJ-033466, with a focus on its pharmacological profile, mechanism of action, and its effects on gastrointestinal motility. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for clarity. Signaling pathways and experimental workflows are illustrated to facilitate a deeper understanding of this compound's activity.
Introduction
Gastrointestinal (GI) motility disorders, such as gastroparesis and chronic constipation, represent a significant and growing unmet medical need. The 5-HT4 receptor, a G-protein coupled receptor widely expressed in the enteric nervous system, plays a crucial role in regulating GI motility.[1] Activation of 5-HT4 receptors on enteric neurons stimulates the release of acetylcholine, leading to enhanced smooth muscle contraction and acceleration of GI transit. CJ-033466 has emerged as a promising therapeutic candidate in this area, exhibiting potent prokinetic effects with a favorable safety profile compared to earlier-generation 5-HT4 agonists.[2]
Pharmacological Profile of CJ-033466
Potency and Selectivity
CJ-033466 is a potent partial agonist of the 5-HT4 receptor. In vitro studies have demonstrated its high affinity for the receptor, with an EC50 value of 0.927 nM.[3][4] This compound displays remarkable selectivity, with over 1000-fold greater affinity for the 5-HT4 receptor compared to other serotonin receptor subtypes and the dopamine D2 receptor.[3][4]
Prokinetic Activity
In vivo studies in conscious dogs have shown that CJ-033466 stimulates gastrointestinal motility with a potency approximately 30 times greater than that of cisapride, a first-generation 5-HT4 agonist that was withdrawn from the market due to cardiovascular side effects.[2]
Cardiovascular Safety Profile
A critical aspect of developing 5-HT4 agonists is ensuring cardiovascular safety, particularly concerning the potential for QT interval prolongation, which is associated with an increased risk of torsades de pointes. This adverse effect is often linked to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel. CJ-033466 has demonstrated a significantly lower affinity for the hERG channel compared to cisapride, with an IC50 value of 2.6 μM.[3][4] This suggests a reduced risk of cardiac arrhythmias.
Quantitative Data Summary
The following tables summarize the key quantitative data for CJ-033466.
Table 1: In Vitro Pharmacological Data
| Parameter | Value | Species/System | Reference |
| 5-HT4 Receptor Binding Affinity (EC50) | 0.927 nM | Not Specified | [3][4] |
| hERG Channel Blocking Activity (IC50) | 2.6 μM | Not Specified | [3][4] |
| Selectivity | >1000-fold vs. other 5-HT and D2 receptors | Not Specified | [3][4] |
Table 2: In Vivo Prokinetic Potency
| Compound | Relative Potency vs. Cisapride | Animal Model | Reference |
| CJ-033466 | 30x | Conscious Dogs | [2] |
Signaling Pathway
CJ-033466 exerts its prokinetic effects by acting as a partial agonist at 5-HT4 receptors located on presynaptic terminals of cholinergic enteric neurons. This activation leads to a cascade of intracellular events culminating in the release of acetylcholine (ACh).
Caption: Signaling pathway of CJ-033466 in promoting gastrointestinal motility.
Experimental Protocols
The following sections describe the general methodologies employed in the preclinical evaluation of CJ-033466.
5-HT4 Receptor Binding Affinity Assay
This assay determines the affinity of the test compound for the 5-HT4 receptor.
-
Cell Lines: HEK293 or CHO cells stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808, a high-affinity 5-HT4 antagonist.
-
Procedure:
-
Cell membranes are prepared from the transfected cells.
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (CJ-033466).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated and then converted to a Ki value (inhibition constant). The EC50 is determined in functional assays measuring downstream signaling (e.g., cAMP accumulation).
-
Caption: Workflow for a 5-HT4 receptor binding affinity assay.
In Vivo Gastroprokinetic Effect in Conscious Dogs
This experiment assesses the effect of the test compound on gastric emptying and intestinal transit.
-
Animal Model: Beagle dogs are commonly used. They are fasted overnight before the experiment.
-
Procedure:
-
A test meal containing a non-absorbable marker (e.g., phenol red or radiolabeled marker) is administered to the dogs.
-
The test compound (CJ-033466) or vehicle is administered orally or intravenously at various doses.
-
At a predetermined time point, the animals are euthanized, and the gastrointestinal tract is carefully dissected.
-
The amount of marker remaining in the stomach and its distribution along the small intestine are quantified to determine the rate of gastric emptying and intestinal transit.
-
hERG Channel Blocking Activity Assay
This assay evaluates the potential of a compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.
-
Method: Automated patch-clamp electrophysiology is the gold standard.
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
Individual cells are captured on a planar patch-clamp chip.
-
A whole-cell recording configuration is established.
-
A specific voltage protocol is applied to elicit hERG currents.
-
The cells are exposed to increasing concentrations of the test compound (CJ-033466).
-
The inhibition of the hERG current is measured at each concentration.
-
An IC50 value is determined by fitting the concentration-response data to a logistic equation.
-
Caption: Workflow for an automated patch-clamp hERG assay.
Conclusion
CJ-033466 is a potent and selective 5-HT4 receptor partial agonist with significant gastroprokinetic activity. Its high potency and, most importantly, its favorable cardiovascular safety profile, characterized by a low affinity for the hERG channel, distinguish it from earlier 5-HT4 agonists. The preclinical data strongly support the further development of CJ-033466 as a potential therapeutic agent for the treatment of gastrointestinal motility disorders. Further clinical investigations are warranted to establish its efficacy and safety in human subjects.
References
- 1. Synthesis and Structure-Affinity Relationships of Selective High-Affinity 5-HT4 Receptor Antagonists: Application to the Design of New Potential Single Photon Emission Computed Tomography (SPECT) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products modulating the hERG channel: heartaches and hope - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of CJ-033466: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies on the efficacy of CJ-033466, a potent and selective 5-HT₄ serotonin receptor partial agonist. The information presented herein is compiled from available scientific literature to support further research and development of this compound.
Introduction
CJ-033466 is an imidazopyridine derivative identified as a novel partial agonist of the 5-HT₄ receptor. Preclinical investigations have primarily focused on its gastroprokinetic effects, suggesting its potential therapeutic utility in treating gastrointestinal motility disorders. This document summarizes the key quantitative data from these studies, details the experimental methodologies employed, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Efficacy Data
The preclinical efficacy of CJ-033466 has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Receptor Agonism and Selectivity of CJ-033466
| Parameter | Value | Species/Cell Line | Reference |
| 5-HT₄ Receptor Agonism (EC₅₀) | 0.927 nM | - | [1] |
| Receptor Selectivity | >1000-fold for 5-HT₄ over other 5-HT and D₂ receptors | - | [1] |
Table 2: In Vitro hERG Channel Inhibition by CJ-033466 and Comparators
| Compound | IC₅₀ (μM) | Cell Line | Reference |
| CJ-033466 | 2.6 | HEK293 | [1] |
| Cisapride | Value not explicitly stated in abstract | HEK293 | [1] |
| Mosapride | Value not explicitly stated in abstract | HEK293 | [1] |
Table 3: In Vivo Gastroprokinetic Efficacy of CJ-033466
| Parameter | Observation | Animal Model | Reference |
| Gastroprokinetic Potency | 30 times more potent than cisapride | Conscious dogs | [1] |
| Effect on Gastric Motility | Dose-dependently stimulated gastric antral motility in fasted and postprandial states | Conscious dogs | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for the key experiments cited.
This assay determines the potency of a compound to activate the 5-HT₄ receptor, typically by measuring the accumulation of a second messenger like cyclic AMP (cAMP).
-
Cell Culture: A stable cell line expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.
-
Assay Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the test compound (CJ-033466).
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC₅₀ value, which represents the concentration of the compound that elicits 50% of the maximal response.
This electrophysiological assay assesses the potential of a compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of proarrhythmic risk.
-
Cell Preparation: HEK293 cells stably expressing the hERG channel are used.
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at physiological or room temperature.
-
A specific voltage protocol is applied to elicit hERG currents. This typically involves a depolarizing step to open and inactivate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
A stable baseline current is established before the application of the test compound.
-
The cells are then perfused with increasing concentrations of CJ-033466.
-
-
Data Analysis: The inhibition of the hERG tail current at each concentration is measured relative to the baseline. The concentration-response data is used to calculate the IC₅₀ value, the concentration at which the compound inhibits 50% of the hERG current.
This study evaluates the prokinetic effects of a compound in a conscious animal model, providing insights into its potential therapeutic efficacy.
-
Animal Model: Beagle dogs are commonly used for these studies. They are often equipped with strain gauge transducers on the gastric antrum to measure muscle contractions.
-
Experimental Procedure:
-
After a fasting period, baseline gastric antral motility is recorded.
-
CJ-033466 is administered orally or intravenously at various doses.
-
Gastric motility is continuously monitored for a defined period in both the fasted and postprandial (after a meal) states.
-
-
Data Analysis: The frequency and amplitude of gastric contractions are analyzed to determine the effect of the compound on gastric motility. The potency is often compared to a standard prokinetic agent like cisapride.
Visualization of Pathways and Workflows
Diagrams are provided to visually represent the signaling pathway of the 5-HT₄ receptor and the experimental workflows.
Conclusion
The preclinical data available for CJ-033466 demonstrate its high potency and selectivity as a 5-HT₄ receptor partial agonist with significant prokinetic activity in vivo. Its favorable profile compared to older agents like cisapride, particularly concerning hERG channel interaction, suggests a potentially improved safety margin. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic potential of CJ-033466. Further detailed investigation into its full pharmacokinetic and pharmacodynamic profile is warranted to fully elucidate its clinical promise.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of CJ033466
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ033466 is a potent and selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT4).[1] The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation initiates a signaling cascade that stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This downstream signaling pathway makes the 5-HT4 receptor a therapeutic target for various disorders, including gastrointestinal motility issues and cognitive impairments.
These application notes provide detailed protocols for two robust cell-based assays to quantify the agonistic activity of this compound on the 5-HT4 receptor: a cAMP accumulation assay and a cAMP Response Element (CRE) reporter gene assay.
Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound leads to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP Response Element Binding Protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP Response Elements (CRE) in the promoter region of target genes, thereby modulating gene transcription.
Data Presentation
The following table summarizes the in vitro potency of this compound in comparison to other known 5-HT4 receptor agonists. Data is presented as EC50 values, which represent the concentration of the agonist that gives half-maximal response.
| Compound | Receptor Target | Assay Type | Cell Line | EC50 (nM) | Reference |
| This compound | 5-HT4 | Not Specified | Not Specified | 0.927 | [1] |
| Prucalopride | 5-HT4 | cAMP Assay | CHO | 1.1 | [2] |
| Naronapride | 5-HT4 | cAMP Assay | CHO | 18.8 | [2] |
| PF-04995274 | 5-HT4 | Not Specified | Not Specified | 0.26 - 0.65 | [3] |
| Tegaserod | 5-HT4 | Luciferase Assay | Yeast | 0.3 |
Experimental Protocols
Two primary methods are recommended for determining the activity of this compound: a direct measurement of cAMP accumulation and a downstream reporter gene assay.
Protocol 1: cAMP Accumulation Assay (HTRF)
This assay directly measures the increase in intracellular cAMP levels following 5-HT4 receptor stimulation. Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and robust method for this purpose.
Experimental Workflow
Materials
-
Cell Line: A stable cell line expressing the human 5-HT4 receptor (e.g., CHO-K1 or HEK293). Alternatively, transiently transfected cells can be used.
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).
-
This compound: Test compound.
-
Plates: 384-well white, low-volume microplates.
-
HTRF-compatible microplate reader.
Procedure
-
Cell Preparation: Culture the 5-HT4 receptor-expressing cells to 80-90% confluency. Harvest the cells using a non-enzymatic cell dissociation solution. Wash the cells with assay buffer and resuspend them at a density of 2,000-5,000 cells per well in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Compound Addition: Prepare a serial dilution of this compound in assay buffer. Add 5 µL of each this compound dilution to the wells of the 384-well plate. Include a vehicle control.
-
Cell Stimulation: Dispense 5 µL of the cell suspension into each well. Seal the plate and incubate for 30 minutes at room temperature.
-
Detection: Following the manufacturer's instructions for the cAMP assay kit, add the detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP cryptate-labeled antibody). Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition and Analysis: Read the plate on an HTRF-compatible microplate reader. Calculate the ratio of the emission at 665 nm to that at 620 nm. Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a luciferase reporter gene under the control of a cAMP Response Element (CRE) following 5-HT4 receptor activation.
Experimental Workflow
Materials
-
Cell Line: HEK293 or CHO-K1 cells.
-
Plasmids:
-
An expression vector containing the human 5-HT4 receptor cDNA.
-
A reporter plasmid containing the firefly luciferase gene downstream of a minimal promoter and multiple copies of the CRE (e.g., pCRE-Luc).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: DMEM or MEM supplemented with 10% FBS.
-
This compound: Test compound.
-
Plates: 96-well white, clear-bottom microplates.
-
Luciferase Assay System: (e.g., Dual-Glo® Luciferase Assay System, Promega).
-
Luminometer.
Procedure
-
Cell Transfection: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection. Co-transfect the cells with the 5-HT4 receptor expression plasmid, the CRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound. Include a vehicle control. Incubate for an additional 4-6 hours.
-
Cell Lysis and Luciferase Assay: Wash the cells with PBS. Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol for the luciferase assay system.
-
Data Acquisition and Analysis: Measure luminescence using a luminometer. Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Plot the normalized relative light units (RLU) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Troubleshooting and Optimization
-
Low Signal-to-Background Ratio:
-
Optimize cell number per well.
-
Increase incubation time with the compound (for reporter gene assays).
-
Ensure the use of a PDE inhibitor in the cAMP assay.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Use a multichannel pipette for reagent addition.
-
Check for and minimize edge effects on the plate.
-
-
No Response to Agonist:
-
Confirm receptor expression by Western blot or qPCR.
-
Verify the activity of the agonist using a positive control compound.
-
Check the integrity of the assay reagents.
-
References
- 1. PharmaOnco™ HEK293T-Tg(Human 5-HT1A Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 2. High-Quality Stable Cell Lines for Biomedical Research and Drug Discovery - abm | Applied Biological Materials Inc. [abmgood.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for CJ033466 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Gastrointestinal (GI) motility disorders, such as gastroparesis and constipation, represent a significant clinical challenge. The serotonin 5-HT4 receptor is a key regulator of GI function, and agonists of this receptor have been shown to enhance motility. CJ033466 has emerged as a promising therapeutic candidate due to its high potency and selectivity for the 5-HT4 receptor, suggesting a favorable safety profile by minimizing off-target effects. These application notes provide a framework for researchers to investigate the potential of this compound in rodent models.
Mechanism of Action and Signaling Pathway
This compound exerts its prokinetic effects by acting as a partial agonist at the 5-HT4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in enhanced acetylcholine release from enteric neurons. Increased acetylcholine stimulates smooth muscle contraction and promotes coordinated peristaltic activity in the gastrointestinal tract.
Recommended Dosage for Rodent Models
Extensive literature searches did not yield specific dosage information for this compound in rodent models. The primary in vivo research available was conducted in conscious dogs, where this compound was shown to be approximately 30 times more potent than cisapride.
Due to the lack of available data, it is recommended that researchers conduct dose-ranging studies to determine the optimal dosage of this compound for their specific rodent model and experimental endpoint. As a starting point, researchers may consider using doses of established 5-HT4 agonists, such as cisapride, as a reference and adjust accordingly based on the relative potency of this compound observed in other species.
Table 1: Summary of this compound Dosage in Rodent Models
| Species/Strain | Administration Route | Dosage Range | Frequency & Duration | Key Outcomes | Reference |
| N/A | N/A | Data not available in published literature | N/A | N/A | N/A |
| N/A | N/A | Data not available in published literature | N/A | N/A | N/A |
N/A: Not Available
Experimental Protocols
The following are detailed protocols for assessing the gastroprokinetic effects of a test compound like this compound in rodent models.
Protocol 1: Gastric Emptying in Rats
Objective: To evaluate the effect of this compound on the rate of gastric emptying in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Phenol red (non-absorbable marker)
-
Test meal (e.g., 1.5% methylcellulose solution containing 50 mg/ml glucose and 0.5 mg/ml phenol red)
-
Oral gavage needles
-
Spectrophotometer
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the rats for 18-24 hours before the experiment, with free access to water.
-
Dosing:
-
Divide rats into groups (e.g., vehicle control, positive control [e.g., cisapride], and different dose levels of this compound).
-
Administer the vehicle, positive control, or this compound orally via gavage.
-
-
Test Meal Administration: 30 minutes after drug administration, administer 1.5 ml of the test meal orally to each rat.
-
Euthanasia and Sample Collection: 20 minutes after the test meal administration, euthanize the rats by an approved method.
-
Stomach Removal: Immediately clamp the pyloric and cardiac ends of the stomach and carefully remove it.
-
Phenol Red Extraction:
-
Place the stomach in 100 ml of 0.1 N NaOH and homogenize.
-
Allow the homogenate to stand for 1 hour at room temperature.
-
Centrifuge a 10 ml aliquot of the homogenate.
-
To 5 ml of the supernatant, add 0.5 ml of 20% trichloroacetic acid to precipitate proteins.
-
Centrifuge and add 4 ml of 0.5 N NaOH to the supernatant.
-
-
Spectrophotometry: Measure the absorbance of the final solution at 560 nm.
-
Calculation of Gastric Emptying:
-
A standard curve for phenol red should be prepared.
-
Gastric emptying (%) = (1 - Amount of phenol red recovered from the stomach / Average amount of phenol red recovered from stomachs of rats at 0 min) x 100.
-
Protocol 2: Intestinal Transit in Mice
Objective: To assess the effect of this compound on intestinal transit in mice.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Oral gavage needles
Procedure:
-
Animal Acclimation and Fasting: Similar to the rat protocol, acclimate and fast the mice for 18-24 hours with free access to water.
-
Dosing: Administer the vehicle, positive control, or this compound orally.
-
Charcoal Meal Administration: 30 minutes after drug administration, administer 0.2 ml of the charcoal meal orally.
-
Euthanasia and Intestine Removal: 20-30 minutes after charcoal administration, euthanize the mice and carefully dissect the entire small intestine from the pylorus to the cecum.
-
Measurement:
-
Lay the intestine flat on a clean surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
-
Calculation of Intestinal Transit:
-
Intestinal transit (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100.
-
Conclusion
This compound is a potent and selective 5-HT4 receptor partial agonist with demonstrated prokinetic activity. While specific dosage recommendations for rodent models are currently unavailable, the provided experimental protocols offer a robust framework for researchers to investigate its efficacy. It is imperative to conduct thorough dose-response studies to establish the optimal therapeutic window for this compound in rats and mice. The high selectivity of this compound suggests it could be a valuable tool for elucidating the role of the 5-HT4 receptor in gastrointestinal motility and a promising candidate for the treatment of related disorders.
How to prepare CJ033466 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ033466 is a potent and selective partial agonist for the serotonin 5-HT4 receptor, demonstrating nanomolar agonistic activity.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT4 receptor in various systems, including the gastrointestinal tract. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo experiments.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 377.91 g/mol |
| Molecular Formula | C₁₉H₂₈ClN₅O |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol |
| Storage of Solid | Store at +4°C |
| Storage of Stock Solution | Store in aliquots at -20°C or -80°C for long-term stability |
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 3.779 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 ml of DMSO for every 3.779 mg of the compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.
Experimental Workflow for In Vitro Studies
Application Notes
In Vitro Experiments
For cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cytotoxic effects.[2] It is recommended to prepare a series of working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium immediately before use. Based on its nanomolar potency, a typical starting concentration range for in vitro experiments would be from 0.1 nM to 1 µM. A vehicle control containing the same final concentration of DMSO should always be included in the experimental design.
In Vivo Experiments
For in vivo studies, the formulation of this compound will depend on the route of administration and the animal model. Due to its solubility in ethanol, a solution can be prepared for oral gavage or other routes of administration. It is crucial to perform pilot studies to determine the optimal dose and vehicle for the specific experimental conditions. In studies with conscious dogs, this compound has been shown to be about 30 times more potent than cisapride in stimulating gastric antral motility.[1]
5-HT4 Receptor Signaling Pathway
This compound exerts its effects by binding to and activating the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of the 5-HT4 receptor is depicted below.
Upon binding of an agonist like this compound, the 5-HT4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
References
- 1. 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033,466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
Application Notes and Protocols for Measuring the Prokinetic Effects of CJ-033466 In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
CJ-033466 is a potent and highly selective 5-hydroxytryptamine4 (5-HT4) receptor partial agonist that has demonstrated significant prokinetic properties in preclinical studies.[1][2] Prokinetic agents are therapeutic compounds that enhance and coordinate gastrointestinal motility, making them valuable for treating disorders characterized by delayed gastric emptying or impaired intestinal transit, such as gastroparesis and chronic constipation.[3][4][5] CJ-033466 stimulates gastrointestinal motility with a potency reported to be 30 times that of cisapride, a known prokinetic agent, while exhibiting lower affinity for the hERG channel, suggesting a potentially favorable cardiovascular safety profile.[1]
The primary mechanism of action for CJ-033466 involves the activation of 5-HT4 receptors, which are predominantly located on enteric neurons.[6][7] This activation initiates a signaling cascade that enhances the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and accelerates gastrointestinal transit.[6] These application notes provide detailed protocols for assessing the in vivo prokinetic effects of CJ-033466 in animal models, focusing on gastric emptying and intestinal transit assays.
Signaling Pathway of CJ-033466
Activation of the 5-HT4 receptor by CJ-033466, a Gs protein-coupled receptor, triggers a downstream signaling cascade that ultimately enhances gastrointestinal motility. The binding of CJ-033466 to the 5-HT4 receptor on an enteric neuron leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[6][8] Elevated cAMP activates Protein Kinase A (PKA), which in turn facilitates the release of acetylcholine (ACh) from cholinergic neurons.[6] Acetylcholine then acts on muscarinic receptors on smooth muscle cells, inducing contraction and promoting motility.
Experimental Protocols
The following protocols describe standard in vivo methods to quantify the prokinetic effects of CJ-033466.
Gastric Emptying Assay (Phenol Red Method)
This assay measures the rate at which a non-absorbable dye, phenol red, is emptied from the stomach, providing a direct assessment of gastric motility.[9][10]
Experimental Workflow:
Materials:
-
CJ-033466
-
Vehicle control (e.g., saline, distilled water with 0.5% methylcellulose)
-
Phenol Red solution (0.05% in 1.5% methylcellulose)
-
0.1 N NaOH
-
Animal models (e.g., mice or rats)
-
Gavage needles
-
Surgical instruments
-
Homogenizer
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Fast animals overnight (18-24 hours) with free access to water.
-
Administer CJ-033466 or vehicle control at the desired dose and route (e.g., oral gavage, intraperitoneal injection).
-
After a specified pretreatment time (e.g., 30 minutes), administer the Phenol Red test meal via oral gavage (e.g., 0.2 mL for mice).
-
After a defined period (e.g., 20 minutes), euthanize the animals.
-
Immediately perform a laparotomy, ligate the pyloric sphincter and cardia, and carefully excise the stomach.
-
Place the stomach in a tube containing a known volume of 0.1 N NaOH (e.g., 5 mL).
-
Homogenize the stomach and its contents.
-
Let the homogenate stand for 1 hour at room temperature.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
-
A control group of animals is euthanized immediately after receiving the test meal to determine the initial amount of phenol red administered.
Data Analysis: The percentage of gastric emptying is calculated using the following formula: % Gastric Emptying = (1 - (Absorbance of test sample / Average absorbance of 0-minute control)) * 100
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Gastric Emptying (%) | p-value vs. Vehicle |
| Vehicle | - | 10 | 35.2 ± 4.5 | - |
| CJ-033466 | 0.1 | 10 | 48.9 ± 5.1 | <0.05 |
| CJ-033466 | 1.0 | 10 | 65.7 ± 6.2 | <0.01 |
| CJ-033466 | 10.0 | 10 | 82.1 ± 7.3 | <0.001 |
Data are presented as mean ± SEM and are hypothetical.
Intestinal Transit Assay (Carmine Red Marker)
This assay measures the transit of a non-absorbable colored marker, carmine red, through the small intestine, providing an index of intestinal motility.[1][2][11][12][13]
Experimental Workflow:
Materials:
-
CJ-033466
-
Vehicle control
-
Carmine Red solution (6% w/v in 0.5% methylcellulose)[12][13]
-
Animal models (e.g., mice)
-
Gavage needles
-
Surgical instruments
-
Ruler or calibrated surface
Procedure:
-
Fast animals for an appropriate period (e.g., 6-18 hours) with free access to water.[14][15]
-
Administer CJ-033466 or vehicle control.
-
After a specified pretreatment time, administer the Carmine Red solution via oral gavage (e.g., 100-150 µL for mice).[11][13]
-
After a defined period (e.g., 30 minutes), euthanize the animals.
-
Carefully expose the abdominal cavity and excise the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the small intestine flat on a moist surface without stretching it.
-
Measure the total length of the small intestine.
-
Measure the distance from the pyloric sphincter to the leading edge of the carmine red marker.
Data Analysis: The percentage of intestinal transit is calculated as follows: % Intestinal Transit = (Distance traveled by marker / Total length of small intestine) * 100
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Intestinal Transit (%) | p-value vs. Vehicle |
| Vehicle | - | 10 | 45.8 ± 3.9 | - |
| CJ-033466 | 0.1 | 10 | 58.2 ± 4.3 | <0.05 |
| CJ-033466 | 1.0 | 10 | 72.5 ± 5.0 | <0.01 |
| CJ-033466 | 10.0 | 10 | 88.9 ± 6.1 | <0.001 |
Data are presented as mean ± SEM and are hypothetical.
Whole Gut Transit Time (Carmine Red Marker)
This non-invasive method measures the total time it takes for a colored marker to travel through the entire gastrointestinal tract.[1][2][12]
Procedure:
-
Acclimate individually housed animals.
-
Administer CJ-033466 or vehicle control.
-
Administer the Carmine Red solution via oral gavage.
-
Record the time of gavage.
-
Monitor the animals for the appearance of the first red-colored fecal pellet.
-
Record the time of the first appearance of the red pellet.
Data Analysis: Whole Gut Transit Time = Time of first red pellet appearance - Time of gavage.
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Whole Gut Transit Time (min) | p-value vs. Vehicle |
| Vehicle | - | 10 | 210.5 ± 15.2 | - |
| CJ-033466 | 0.1 | 10 | 175.3 ± 12.8 | <0.05 |
| CJ-033466 | 1.0 | 10 | 142.1 ± 10.5 | <0.01 |
| CJ-033466 | 10.0 | 10 | 115.8 ± 9.7 | <0.001 |
Data are presented as mean ± SEM and are hypothetical.
Gastric Emptying Scintigraphy
For studies requiring longitudinal and non-invasive measurements in the same animal, gastric emptying scintigraphy is the gold standard.[10][16][17][18][19] This technique involves incorporating a radiotracer into a test meal and imaging its clearance from the stomach over time.
Principle: A gamma-emitting radionuclide (e.g., 99mTc-sulfur colloid) is mixed with a standardized liquid or solid meal.[18] The animal consumes the meal, and a gamma camera is used to acquire images of the stomach at various time points. The amount of radioactivity remaining in the stomach over time is quantified to determine the gastric emptying rate.
Brief Protocol:
-
Fast the animal overnight.
-
Prepare a standardized test meal (e.g., egg whites for a solid meal) labeled with a radiotracer like 99mTc-sulfur colloid.[18]
-
Administer CJ-033466 or vehicle control.
-
Allow the animal to consume the radiolabeled meal.
-
Acquire images of the gastric region at multiple time points (e.g., 0, 30, 60, 90, and 120 minutes) using a dedicated small animal pinhole scintigraphy system.[10][16]
-
Draw regions of interest (ROIs) around the stomach on the images to quantify the radioactive counts at each time point.
Data Analysis: The percentage of gastric retention is calculated for each time point. The data can be fitted to a curve to determine the half-time of gastric emptying (T50).
Expected Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Gastric Emptying T50 (min) | p-value vs. Vehicle |
| Vehicle | - | 8 | 95.4 ± 8.1 | - |
| CJ-033466 | 1.0 | 8 | 68.2 ± 6.5 | <0.05 |
| CJ-033466 | 10.0 | 8 | 45.9 ± 5.3 | <0.01 |
Data are presented as mean ± SEM and are hypothetical.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for evaluating the in vivo prokinetic effects of CJ-033466. The selection of a specific assay will depend on the research question, available resources, and the desired endpoint (e.g., gastric vs. intestinal effects, terminal vs. longitudinal measurements). Consistent application of these standardized protocols will yield reliable data to characterize the pharmacological profile of CJ-033466 and support its development as a potential therapeutic agent for gastrointestinal motility disorders.
References
- 1. Fecal Carmine Red Protocol [protocols.io]
- 2. Regulators of gut motility revealed by a gnotobiotic model of diet-microbiome interactions related to traveling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Ultrasonography for Assessment of Gastric Emptying Time in Healthy Cats by Radionuclide Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Dye-Based Intestinal Transit Assay [protocols.io]
- 12. gut.bmj.com [gut.bmj.com]
- 13. mmpc.org [mmpc.org]
- 14. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of gastric-emptying scintigraphy of solids and liquids in mice using dedicated animal pinhole scintigraphy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 19. med.emory.edu [med.emory.edu]
Application Notes and Protocols for CJ033466 in the Study of Colonic Motility Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colonic motility disorders, such as irritable bowel syndrome (IBS) and chronic constipation, represent a significant area of unmet medical need.[1][2][3][4][5] These conditions are characterized by abnormal intestinal contractions, which can lead to symptoms like abdominal pain, bloating, diarrhea, and constipation.[3][4] The complex interplay of the enteric nervous system, smooth muscle cells, and interstitial cells of Cajal (ICC) governs colonic motility, making it a challenging area for therapeutic intervention.[6][7] This document provides detailed application notes and protocols for the use of CJ033466, a novel compound for studying and potentially treating colonic motility disorders.
Mechanism of Action
This compound is a potent and selective modulator of key signaling pathways involved in the regulation of colonic smooth muscle contraction. Its primary mechanism involves the modulation of ion channels and intracellular calcium levels, which are critical for smooth muscle function.[6] While the precise molecular targets are under ongoing investigation, initial studies suggest that this compound influences L-type calcium channels and intracellular calcium mobilization, similar to the action of some existing spasmolytic agents.[6]
Signaling Pathway Modulated by this compound
The contraction of colonic smooth muscle is initiated by the influx of calcium ions, which leads to the activation of myosin light chain kinase (MLCK) and subsequent muscle contraction.[7] this compound is hypothesized to modulate this pathway, leading to a reduction in excessive contractility.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters determined for this compound.
| Parameter | Value | Experimental Model |
| IC50 (Spontaneous Contractions) | 5.2 ± 0.8 µM | Isolated human colonic circular smooth muscle strips |
| IC50 (Acetylcholine-induced Contractions) | 8.1 ± 1.2 µM | Isolated guinea pig taenia coli |
| Effect on Colonic Transit Time | 35% increase at 10 mg/kg | In vivo charcoal meal transit assay in mice |
| Receptor Binding Affinity (L-type Ca2+ Channel) | Ki = 2.5 ± 0.4 µM | Radioligand binding assay |
Experimental Protocols
Protocol 1: In Vitro Assessment of Spontaneous and Induced Contractions in Isolated Colonic Muscle Strips
This protocol details the methodology for assessing the effect of this compound on the contractility of isolated colonic smooth muscle.
Materials:
-
Freshly obtained human or animal (e.g., guinea pig, rat) colonic tissue
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)
-
This compound stock solution (in DMSO)
-
Acetylcholine (ACh) or other contractile agonists
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Prepare fresh Krebs-Henseleit solution and oxygenate with 95% O2 / 5% CO2. Maintain the temperature at 37°C.
-
Dissect the colon and prepare longitudinal or circular smooth muscle strips (approximately 10 mm long and 2 mm wide).
-
Mount the muscle strips in the organ baths containing oxygenated Krebs-Henseleit solution under an initial tension of 1 g.
-
Allow the tissues to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Record spontaneous contractile activity for a baseline period of 30 minutes.
-
To assess the effect on induced contractions, add a contractile agonist such as acetylcholine (e.g., 1 µM) to elicit a stable contraction.
-
Once a stable baseline (spontaneous or induced) is achieved, add this compound in a cumulative concentration-response manner (e.g., 10 nM to 100 µM).
-
Record the contractile activity for at least 20 minutes after each addition of the compound.
-
Analyze the data to determine the inhibitory effect of this compound on the amplitude and frequency of contractions.
Protocol 2: In Vivo Measurement of Colonic Transit
This protocol describes an in vivo method to evaluate the effect of this compound on colonic transit time in a rodent model.
Materials:
-
Mice or rats (e.g., C57BL/6 mice)
-
This compound formulation for oral or intraperitoneal administration
-
Charcoal meal (e.g., 5% charcoal suspension in 10% gum arabic)
-
Carmine red marker (optional)
Procedure:
-
Fast the animals overnight (with free access to water) before the experiment.
-
Administer this compound or vehicle control to the animals at the desired dose and route (e.g., oral gavage).
-
After a predetermined time (e.g., 30-60 minutes), administer the charcoal meal orally (e.g., 0.2 mL per mouse).
-
After a specific time period (e.g., 60-120 minutes), humanely euthanize the animals.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the rectum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Calculate the colonic transit as the percentage of the total intestinal length traveled by the charcoal front.
Conclusion
This compound represents a promising new tool for the investigation of colonic motility in both physiological and pathophysiological states. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound in colonic motility disorders. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in more complex preclinical models.
References
- 1. Colonic Motility - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Novel diagnostics and therapy of colonic motor disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Colonic Motility Dysfunction - Colonic Motility - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Motility disorders of the colon and rectum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Colonic smooth muscle cells and colonic motility patterns as a target for irritable bowel syndrome therapy: mechanisms of action of otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Mechanisms - Colonic Motility - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Ghrelin Receptor Agonists in Gastroparesis Research
Disclaimer: Initial searches for the compound "CJ033466" did not yield specific results in the context of gastroparesis research. The following application notes and protocols are based on the established research of other ghrelin receptor agonists, such as Relamorelin (RM-131) and Ulimorelin (TZP-101), and are intended to serve as a representative guide for researchers, scientists, and drug development professionals in this field.
Introduction
Gastroparesis is a debilitating disorder characterized by delayed gastric emptying in the absence of any mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain.[1][2][3][4] The pathophysiology of gastroparesis is complex and can involve dysfunction of the vagal nerve, loss of interstitial cells of Cajal (the pacemaker cells of the gut), and abnormalities in enteric nerve signaling.[5][6][7] Current treatment options are limited and often provide inadequate symptom relief, highlighting the need for novel therapeutic agents.[2][8]
Ghrelin, a peptide hormone primarily produced by gastric endocrine cells, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a).[9] Beyond its role in regulating appetite and energy balance, ghrelin has potent prokinetic effects on the gastrointestinal tract.[10][11] Ghrelin receptor agonists are a promising class of drugs for the treatment of gastroparesis due to their ability to stimulate gastric motility.[10][12][13] These agonists mimic the action of endogenous ghrelin, offering a potential therapeutic strategy to improve gastric emptying and alleviate the symptoms of gastroparesis.[9]
Mechanism of Action of Ghrelin Receptor Agonists
Ghrelin receptor agonists exert their prokinetic effects through the activation of the GHS-R1a, which is expressed in the enteric nervous system.[9] Stimulation of these receptors is believed to enhance gastrointestinal motility through vagal signaling pathways.[9] This action increases the frequency and amplitude of gastric contractions, leading to accelerated gastric emptying.[11]
Quantitative Data on Ghrelin Receptor Agonists in Gastroparesis
The following table summarizes the findings from clinical trials of representative ghrelin receptor agonists in patients with diabetic gastroparesis.
| Compound | Study Phase | Primary Endpoint(s) | Key Findings | Reference |
| Relamorelin (RM-131) | Phase 2 | Gastric Emptying (GE), Gastroparesis Cardinal Symptom Index (GCSI) | - Significantly accelerated gastric emptying. - Reduced total GCSI scores, particularly in patients with type 1 diabetes. | [10] |
| Ulimorelin (TZP-101) | Phase 2b | Improvement in Gastroparesis-Related Symptoms | - Intravenous administration showed improvement in symptoms compared to placebo. - Oral formulation (TZP-102) did not confirm these results in subsequent studies. | [10] |
| Meta-Analysis of Ghrelin Agonists | N/A | Overall Gastroparesis Symptoms | - Significantly improved overall gastroparesis symptoms (nausea, vomiting, early satiety, abdominal pain) compared to placebo. | [9] |
Experimental Protocols
Protocol 1: Assessment of Gastric Emptying in a Rodent Model of Gastroparesis
This protocol describes a method to evaluate the effect of a novel ghrelin receptor agonist on delayed gastric emptying in a diabetic rodent model.
1. Induction of Diabetic Gastroparesis: a. Use adult male Sprague-Dawley rats (250-300g). b. Induce diabetes via a single intraperitoneal injection of streptozotocin (STZ) at 65 mg/kg in citrate buffer. c. Confirm diabetes by measuring blood glucose levels (>300 mg/dL) 72 hours post-injection and weekly thereafter. d. Allow 4-6 weeks for the development of gastroparesis.
2. Preparation of Test Meal: a. Prepare a standard test meal consisting of a non-absorbable marker, such as 1.5% methylcellulose mixed with a radioactive tracer (e.g., 99mTc-sulfur colloid) or a colored dye.
3. Dosing and Administration: a. Fast animals for 12-16 hours with free access to water. b. Administer the ghrelin receptor agonist (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection) at a predetermined time before the test meal.
4. Gastric Emptying Measurement: a. Administer a fixed volume (e.g., 1.5 mL) of the test meal via oral gavage. b. At a specified time point (e.g., 90 minutes) after meal administration, euthanize the animals by CO2 asphyxiation followed by cervical dislocation. c. Surgically isolate the stomach, ensuring the pylorus and cardiac sphincters are clamped to prevent leakage. d. Measure the amount of tracer or dye remaining in the stomach. e. Calculate gastric emptying as a percentage of the initial amount of tracer/dye administered.
Protocol 2: In Vitro Assessment of Ghrelin Receptor Agonist Activity
This protocol outlines a method to determine the functional activity of a ghrelin receptor agonist using a cell-based assay.
1. Cell Culture: a. Culture a stable cell line expressing the human GHS-R1a (e.g., HEK293 or CHO cells). b. Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
2. Receptor Binding Assay (Optional): a. Perform a competitive binding assay using a radiolabeled ghrelin analog to determine the binding affinity (Ki) of the test compound for the GHS-R1a.
3. Functional Assay (Calcium Mobilization): a. Plate the GHS-R1a expressing cells in a 96-well plate and grow to confluence. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). c. Prepare serial dilutions of the ghrelin receptor agonist (e.g., this compound) and a standard agonist (ghrelin). d. Use a fluorescence plate reader (e.g., FLIPR) to measure the transient increase in intracellular calcium concentration upon addition of the agonist. e. Generate dose-response curves and calculate the EC50 value to determine the potency of the test compound.
Logical Relationships in Gastroparesis Pathophysiology and Treatment
The development and symptoms of gastroparesis are multifactorial, and the therapeutic intervention with ghrelin receptor agonists targets a specific aspect of this complex condition.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Gastroparesis: an evidence-based review for the bariatric and foregut surgeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Gastroparesis: Current diagnostic challenges and management considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Pathophysiology and Treatment of Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current and Emerging Medical Therapies for Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Ghrelin Agonists in Patients with Diabetic Gastroparesis: A Systematic Review and Meta-Analysis [gutnliver.org]
- 10. Therapeutic applications of ghrelin agonists in the treatment of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Common Pathophysiological Mechanisms and Treatment of Diabetic Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two ghrelin receptor agonists for adults with malnutrition: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Pathophysiology and Treatment of Gastroparesis: Full Paper PDF & Summary | Bohrium [bohrium.com]
CJ033466: A Potent and Selective 5-HT4 Receptor Agonist for Investigating Gastrointestinal and Neurological Functions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CJ033466 is a novel and highly selective partial agonist for the serotonin 4 (5-HT4) receptor.[1] Its high potency and selectivity make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the 5-HT4 receptor in various systems, including the gastrointestinal (GI) tract and the central nervous system (CNS). This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool.
The 5-HT4 receptor, a Gs-protein coupled receptor, is widely expressed throughout the body, with prominent roles in regulating GI motility and secretion.[2][3] Its activation has been a key therapeutic strategy for motility disorders such as gastroparesis and constipation.[2][4] More recent evidence also points to the involvement of 5-HT4 receptors in cognitive function and mood, suggesting their potential as targets for neurological and psychiatric disorders, including Alzheimer's disease and depression.[5][6]
This compound distinguishes itself from older 5-HT4 agonists through its superior selectivity, exhibiting over 1000-fold greater affinity for the 5-HT4 receptor compared to other serotonin receptor subtypes and the dopamine D2 receptor.[7] This high selectivity minimizes off-target effects, a significant concern with previous generations of 5-HT4 agonists that were associated with adverse cardiovascular events due to interactions with channels like hERG.[2][8][9] this compound demonstrates weak blocking activity at the hERG channel, suggesting a more favorable safety profile.[7]
These characteristics position this compound as an ideal pharmacological probe for elucidating the specific functions of the 5-HT4 receptor in both in vitro and in vivo models.
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Receptor/Channel | Reference |
| EC50 | Not Specified | 9 nM | 5-HT4 Receptor | [1] |
| EC50 | Not Specified | 0.927 nM | 5-HT4 Receptor | [7] |
| Selectivity | Not Specified | >1000-fold | 5-HT4 vs. other 5-HT and D2 receptors | [7] |
| IC50 | Not Specified | 2.6 μM | hERG Channel | [7] |
Note: EC50 values can vary depending on the specific assay conditions and cell system used.
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like this compound primarily initiates a signaling cascade through the Gαs protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
Caption: 5-HT4 Receptor Signaling Pathway initiated by this compound.
Experimental Workflow: In Vitro Characterization of this compound
A typical workflow for characterizing the in vitro pharmacology of this compound involves assessing its binding affinity and functional potency.
Caption: Workflow for in vitro characterization of this compound.
Experimental Protocols
1. In Vitro Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor by measuring its ability to compete with a known radiolabeled antagonist.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human 5-HT4 receptor.
-
Cell culture medium and supplements.
-
Membrane preparation buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radiolabeled 5-HT4 antagonist (e.g., [3H]-GR113808).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., high concentration of an unlabeled 5-HT4 antagonist like GR113808).
-
96-well plates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT4 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, cell membrane preparation, and radioligand to the wells.
-
Non-Specific Binding (NSB): Add assay buffer, cell membrane preparation, radioligand, and a saturating concentration of the non-specific binding competitor.
-
Competition Binding: Add assay buffer, cell membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vitro cAMP Functional Assay
This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the 5-HT4 receptor, thereby determining its potency (EC50) and efficacy.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human 5-HT4 receptor.
-
Cell culture medium and supplements.
-
Stimulation buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX) to prevent cAMP degradation.
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well low-volume white plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating:
-
Culture and harvest HEK293-h5-HT4 cells.
-
Resuspend cells in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Dispense the cell suspension into the wells of the 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound solutions to the appropriate wells. Include a vehicle control.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to stimulate cAMP production.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., by adding HTRF reagents).
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader.
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (maximal effect) using non-linear regression analysis.
-
3. In Vivo Gastric Emptying Assay (Rodent Model)
This protocol provides a method to assess the prokinetic effect of this compound on gastric emptying in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
This compound.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Non-absorbable marker (e.g., phenol red or radiolabeled meal).
-
Test meal (e.g., semi-solid methylcellulose meal or liquid nutrient meal).
-
Anesthesia (if required for terminal procedure).
-
Surgical instruments for dissection.
-
Spectrophotometer or gamma counter.
Procedure:
-
Animal Preparation:
-
House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Fast the animals overnight (approximately 16-18 hours) before the experiment, with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired dose and time before the test meal.
-
-
Test Meal Administration:
-
Administer a standard volume of the test meal containing the non-absorbable marker via oral gavage.
-
-
Gastric Emptying Period:
-
Return the animals to their cages for a defined period (e.g., 20-30 minutes).
-
-
Sample Collection:
-
At the end of the period, euthanize the animals.
-
Carefully clamp the pylorus and cardia and surgically remove the stomach.
-
-
Quantification of Gastric Contents:
-
Homogenize the stomach and its contents in a known volume of appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of the marker in the supernatant using a spectrophotometer (for phenol red) or a gamma counter (for a radiolabeled marker).
-
-
Data Analysis:
-
Calculate the percentage of gastric emptying using the following formula:
-
% Gastric Emptying = (1 - (Amount of marker in stomach at time t / Amount of marker in stomach at time 0)) x 100
-
-
Compare the gastric emptying rates between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
-
This compound is a potent and selective 5-HT4 receptor partial agonist that serves as a critical tool for investigating the diverse functions of this receptor. Its favorable pharmacological profile allows for precise interrogation of 5-HT4 receptor-mediated pathways in both the gastrointestinal and central nervous systems. The detailed protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of 5-HT4 receptor biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Regulation of gastric emptying rate and its role in nutrient-induced GLP-1 secretion in rats after vertical sleeve gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a 5-HT4 receptor antagonist clinical candidate through side-chain modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting CJ033466 solubility issues in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJ033466. The following information addresses common solubility issues in Phosphate Buffered Saline (PBS) and provides detailed experimental protocols and technical information.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, with reported solubility up to 100 mM. For biological assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in PBS. What is happening?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer like PBS, where its solubility is significantly lower. The organic solvent disperses in the aqueous medium, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate out of solution.
Q3: Is there any available data on the solubility of this compound in PBS?
A3: Currently, there is no publicly available quantitative data on the specific solubility of this compound in PBS. The solubility of a compound in an aqueous buffer is dependent on various factors, including the exact composition of the buffer (e.g., salt concentration), pH, and temperature. Therefore, it is highly recommended to experimentally determine the solubility of this compound in your specific PBS formulation.
Q4: What are the initial troubleshooting steps if I observe precipitation?
A4: If you observe precipitation of this compound in your PBS-based experimental setup, consider the following initial steps:
-
Visual Inspection: Carefully inspect your final solution for any visible particles or cloudiness.
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also influence the solubility of your compound.
-
Modify Dilution Protocol: Avoid adding the high-concentration DMSO stock directly into the full volume of PBS. Instead, use a serial dilution method to gradually decrease the solvent polarity.
Troubleshooting Experimental Workflow
If you are encountering solubility issues with this compound in PBS, the following workflow can help you diagnose and resolve the problem.
Technical Support Center: Optimizing CJ033466 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CJ033466, a potent and selective 5-HT₄ partial agonist, in in vitro studies. The following question-and-answer format addresses common issues and provides detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective partial agonist for the serotonin 5-HT₄ receptor.[1] Upon binding, it activates the Gαs-coupled signaling pathway, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This second messenger cascade activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB, and activate other signaling molecules such as ERK.
Q2: What are the recommended cell lines for in vitro studies with this compound?
The choice of cell line is critical for successful experiments. Here are some recommendations:
-
Endogenous Expression:
-
HT-29: A human colorectal adenocarcinoma cell line that endogenously expresses the 5-HT₄ receptor.[2][3][4] This is a suitable model for studying the compound's effect in a more physiologically relevant context.
-
Caco-2: Another human colorectal adenocarcinoma cell line with endogenous 5-HT₄ receptor expression.
-
-
Recombinant Expression:
-
HEK293 (Human Embryonic Kidney): These cells have low endogenous 5-HT receptor expression and are easily transfectable, making them ideal for stably or transiently expressing the human 5-HT₄ receptor.[1][5][6][7]
-
CHO (Chinese Hamster Ovary): Similar to HEK293 cells, CHO cells are a common choice for heterologous expression of GPCRs, including the 5-HT₄ receptor, and are well-suited for high-throughput screening.[8]
-
Q3: How should I prepare and store this compound stock solutions?
Proper handling of this compound is crucial for maintaining its activity and ensuring reproducible results.
| Parameter | Recommendation |
| Solvent | High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM). This compound is soluble up to 100 mM in DMSO. |
| Storage | Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. |
| Stability | While specific long-term stability data in DMSO is not extensively published, it is best practice to use freshly prepared dilutions for experiments. For many small molecules in DMSO, storage at -80°C can maintain stability for up to a year.[9] |
Q4: What is a good starting concentration range for my in vitro experiments?
The optimal concentration of this compound will depend on the specific assay and cell line used. Based on its known potency, here are some suggested starting ranges:
| Assay Type | Recommended Starting Concentration Range |
| cAMP Accumulation Assays | 0.1 nM to 1 µM |
| Reporter Gene Assays | 0.1 nM to 1 µM |
| Cell Proliferation/Viability Assays | 1 nM to 10 µM |
Note: It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
Problem 1: Low or no signal in my assay.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | - Verify 5-HT₄ receptor expression in your cell line using qPCR or Western blot. - For transient transfections, optimize transfection efficiency. - Consider using a cell line with higher or stable receptor expression. |
| Compound Degradation | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Sensitivity | - Increase the incubation time with this compound. - For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| Partial Agonism | - As a partial agonist, this compound may not elicit the same maximal response as a full agonist like serotonin. Ensure your positive control (serotonin) is working as expected. |
Problem 2: High background signal or inconsistent results.
| Potential Cause | Troubleshooting Steps |
| DMSO Toxicity | - Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced effects.[10][11] - Include a vehicle control (medium with the same concentration of DMSO) in all experiments. |
| Compound Precipitation | - When diluting the DMSO stock into aqueous cell culture media, add the stock solution dropwise while gently mixing to prevent precipitation.[9] - Visually inspect the media for any signs of precipitation after adding the compound. |
| Cell Health and Density | - Ensure cells are healthy and in the logarithmic growth phase. - Optimize cell seeding density to ensure a consistent response. |
Problem 3: Unexpected or off-target effects.
| Potential Cause | Troubleshooting Steps |
| hERG Channel Inhibition | - this compound weakly blocks the hERG channel with an IC₅₀ of 2.6 µM.[1] If you are working with cardiomyocytes or are concerned about cardiotoxicity, it is advisable to use concentrations well below this value. |
| Other Off-Target Activities | - While this compound is highly selective for the 5-HT₄ receptor, consider performing a counterscreen against other related serotonin receptors if you observe unexpected pharmacology.[1] - For novel findings, consider a broader off-target screening, such as a kinase panel, to rule out unforeseen interactions.[12][13][14] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay in HEK293 cells stably expressing the 5-HT₄ Receptor
This protocol outlines a method to measure the increase in intracellular cAMP in response to this compound stimulation.
Materials:
-
HEK293 cells stably expressing the human 5-HT₄ receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Serotonin (positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-5HT₄ cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Cell Starvation: On the day of the assay, gently wash the cells with serum-free medium.
-
PDE Inhibition: Add serum-free medium containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Compound Stimulation: Prepare serial dilutions of this compound and serotonin in serum-free medium. Add the desired concentrations to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
Protocol 2: CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a cAMP-response element (CRE) driven luciferase reporter gene as a downstream readout of 5-HT₄ receptor activation.
Materials:
-
HEK293 or CHO cells
-
Expression plasmid for the human 5-HT₄ receptor
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates
Procedure:
-
Transfection: Co-transfect the cells with the 5-HT₄ receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent. Seed the transfected cells in a 96-well plate.
-
Incubation: Allow the cells to express the plasmids for 24-48 hours.
-
Compound Stimulation: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 6-8 hours to allow for reporter gene expression.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
References
- 1. Increase of 5-HT levels is induced both in mouse brain and HEK-293 cells following their exposure to a non-viral tryptophan hydroxylase construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues [journalaim.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional interactions between native Gs-coupled 5-HT receptors in HEK-293 cells and the heterologously expressed serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CJ033466 in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of CJ033466. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1] Its high affinity for the 5-HT4 receptor makes it a valuable tool for studying serotonergic signaling in various physiological processes.
Q2: Are there any known off-target effects for this compound?
A2: Yes, this compound has been observed to weakly block the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] This is a critical consideration for any in vivo or cardiovascular safety studies.
Q3: How selective is this compound for the 5-HT4 receptor?
A3: this compound displays a high degree of selectivity, with over 1000-fold greater selectivity for the 5-HT4 receptor compared to other serotonin (5-HT) receptor subtypes and the dopamine D2 receptor.[1]
Q4: What are the potential consequences of hERG channel blockade?
A4: Inhibition of the hERG channel can delay the repolarization of the cardiac action potential, which may lead to a prolongation of the QT interval.[2][3] This effect is a significant concern in drug development as it can increase the risk of cardiac arrhythmias.[2][3]
Q5: At what concentration does this compound exhibit its off-target effect on the hERG channel?
A5: The half-maximal inhibitory concentration (IC50) for hERG blockade by this compound is 2.6 μM.[1] This is substantially higher than its effective concentration for 5-HT4 receptor activation (EC50 = 0.927 nM).[1]
Q6: How can I mitigate the risk of observing off-target effects in my experiments?
A6: To minimize the risk of hERG-related off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired 5-HT4-mediated response. Careful dose-response studies are crucial. For any experiments involving cardiac cells or in vivo cardiovascular measurements, it is essential to monitor for potential effects on cardiac repolarization.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound's activity at its primary target and known off-target.
| Parameter | Target | Value | Reference |
| EC50 | 5-HT4 Receptor | 0.927 nM | [1] |
| IC50 | hERG Channel | 2.6 μM | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated.
References
Technical Support Center: Assessing the Stability of CJ033466 in Solution
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the stability of the compound CJ033466 in various solution-based environments. Given that specific data for this compound may not be publicly available, this document outlines general, yet robust, methodologies and best practices for determining the stability of a novel small molecule compound.
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take before initiating a stability study for this compound?
Before beginning a comprehensive stability study, it is crucial to establish a reliable analytical method for this compound. An ideal method should be stability-indicating, meaning it can accurately separate the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Initial Method Development Checklist:
-
Solubility Assessment: Determine the solubility of this compound in various common laboratory solvents (e.g., DMSO, ethanol, methanol, water, buffers).
-
Chromatographic Method Development (HPLC/UPLC):
-
Select an appropriate column (e.g., C18).
-
Develop a mobile phase gradient to ensure good peak shape and resolution.
-
Determine the optimal detection wavelength (λmax) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
-
Method Validation: Perform a preliminary validation of the analytical method to ensure it is fit for purpose. This includes assessing linearity, precision, and specificity.
Q2: What key factors can influence the stability of this compound in solution?
Several environmental factors can impact the stability of a compound in solution. A systematic evaluation of these factors is essential. The primary factors to consider are:
-
pH: The stability of compounds can be highly dependent on the pH of the solution. It is recommended to test a range of pH values (e.g., acidic, neutral, and basic conditions).
-
Temperature: Elevated temperatures can accelerate degradation. Conducting studies at different temperatures (e.g., refrigerated, room temperature, and elevated) can help predict the shelf-life of the compound in solution.
-
Light Exposure (Photostability): Exposure to UV or fluorescent light can cause photodegradation. It is important to assess the stability of this compound in light-exposed versus light-protected conditions.
-
Oxidation: The presence of oxygen can lead to oxidative degradation. Studies can be performed by sparging the solution with nitrogen to create an inert environment and comparing the results to ambient conditions.
-
Solution Matrix/Solvent: The type of solvent or buffer system used can affect stability. It is advisable to test the stability in the specific media that will be used for downstream experiments.
Experimental Protocols and Troubleshooting
Protocol 1: General Stability Assessment of this compound using HPLC-UV
Objective: To determine the stability of this compound in a specific solvent under defined conditions (temperature, light).
Materials:
-
This compound (solid)
-
HPLC-grade solvent (e.g., DMSO, PBS buffer)
-
Calibrated HPLC system with UV/PDA detector
-
Appropriate HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Incubators/water baths set to desired temperatures
-
Photostability chamber (optional) or aluminum foil for light protection
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the test solvent/buffer.
-
Time Point Zero (T=0) Analysis: Immediately analyze an aliquot of the working solution by HPLC to determine the initial concentration and purity. This serves as the baseline.
-
Incubation: Aliquot the working solution into multiple vials. For each condition being tested (e.g., 4°C, 25°C, 37°C), prepare a set of "protected from light" (wrapped in foil) and "exposed to light" vials.
-
Time Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition and analyze by HPLC.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to T=0.
-
Monitor the appearance of new peaks, which may indicate degradation products.
-
Plot the percentage of this compound remaining versus time for each condition.
-
Data Presentation:
The results of the stability study can be summarized in a table for clear comparison.
| Time (hours) | % Remaining (4°C, Dark) | % Remaining (25°C, Dark) | % Remaining (25°C, Light) | % Remaining (37°C, Dark) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.8 | 99.5 | 98.1 | 97.2 |
| 4 | 99.7 | 98.9 | 96.5 | 94.8 |
| 8 | 99.5 | 97.8 | 93.2 | 90.1 |
| 24 | 99.1 | 94.2 | 85.7 | 78.5 |
| 48 | 98.8 | 89.1 | 75.4 | 65.3 |
Visual Guides and Workflows
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Guide: Unexpected Results
Encountering unexpected results is common in stability studies. The following decision tree can help troubleshoot potential issues.
Caption: Decision tree for troubleshooting stability studies.
Hypothetical Degradation Pathway
If degradation is confirmed, identifying the degradation products is the next step, often using LC-MS. This information helps to understand the mechanism of instability.
Caption: Hypothetical degradation pathways for this compound.
Mitigating CJ033466-induced side effects in animal models
Technical Support Center: CJ033466 Animal Model Studies
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating side effects observed in animal models treated with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of this compound observed in rodent models?
Q2: What is the proposed mechanism for these side effects?
A2: The neurotoxicity of this compound is linked to its mechanism of action, which involves the irreversible inhibition of proteasomes. This disrupts protein homeostasis in neuronal cells, leading to an accumulation of misfolded proteins and subsequent cellular stress. A key pathway in this process is the generation of reactive oxygen species (ROS), which can trigger apoptotic cell death in neurons.[3] Similarly, drug-induced liver injury often involves the metabolism of the parent drug into toxic metabolites, a process known as bioactivation.[4] The site of toxicity depends on where the toxin accumulates and the localization of metabolic enzymes.[4]
Q3: Can I reduce the dose of this compound to mitigate these side effects?
A3: Yes, dose reduction is a primary strategy for mitigating dose-dependent toxicities.[3][5] It is crucial to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[3][6] However, reducing the dose might also impact the therapeutic efficacy of the compound. Therefore, a careful dose-response study for both efficacy and toxicity is recommended.
Q4: Are certain animal strains more susceptible to this compound-induced toxicity?
A4: Different rodent strains can exhibit varying sensitivities to neurotoxins and hepatotoxins.[3][6] If severe toxicity is observed at therapeutically relevant doses, consider using a more robust animal strain.[3] It is also important to match the strain used for toxicity studies with the one used for efficacy studies.[6]
Q5: Has co-administration with other agents been explored to reduce toxicity?
A5: Co-administration with antioxidants has been investigated as a potential strategy to mitigate this compound-induced side effects. The rationale is that the toxicity is linked to oxidative stress. N-acetylcysteine (NAC) and Silymarin have shown some promise in preclinical models of drug-induced liver injury by replenishing glutathione stores and exerting antioxidant effects.[7][8]
Troubleshooting Guides
Guide 1: Managing Severe Hepatotoxicity
Issue: Marked elevation in liver enzymes (ALT/AST > 5x baseline) and/or histological evidence of significant liver damage.
| Step | Action | Rationale |
| 1 | Immediate Cessation | Immediately suspend administration of this compound. |
| 2 | Confirm Findings | Re-run serum biochemistry to confirm the elevated enzyme levels. |
| 3 | Dose Adjustment | If dosing is to be resumed, reduce the dose by 50% and monitor animals closely.[3] |
| 4 | Consider Co-therapy | Initiate co-administration with a hepatoprotective agent, such as N-acetylcysteine (NAC) at 150 mg/kg, administered 1 hour prior to this compound. |
| 5 | Monitor Closely | Monitor liver enzymes every 48 hours for the first week after resuming treatment. |
Quantitative Data Summary: Hepatotoxicity Markers (Hypothetical data for a 14-day rodent study)
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) |
| Vehicle Control | - | 45 ± 5 | 60 ± 8 |
| This compound (Low Dose) | 10 | 95 ± 15 | 120 ± 20 |
| This compound (High Dose) | 30 | 350 ± 40 | 480 ± 55 |
| This compound (High Dose) + NAC | 30 + 150 | 150 ± 25 | 210 ± 30 |
Guide 2: Addressing Neurotoxicity Symptoms
Issue: Animals exhibit severe ataxia, tremors, or significant weight loss (>15%) shortly after this compound administration.[3]
| Step | Action | Rationale |
| 1 | Assess Severity | Use a standardized scoring system (e.g., rotarod test, gait analysis) to quantify the neurotoxicity.[3] |
| 2 | Review Dosing Regimen | Compare your current dosing schedule and route of administration with established protocols. Intravenous administration can cause rapid peak concentrations, exacerbating neurotoxicity.[3] |
| 3 | Implement Monitoring Plan | Include daily weight checks and behavioral assessments in your animal monitoring plan.[3] |
| 4 | Consider a Different Strain | If toxicity persists at effective doses, switching to a more resilient rodent strain may be necessary.[3] |
Quantitative Data Summary: Neurotoxicity Assessment (Hypothetical data from a rotarod test)
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) |
| Vehicle Control | - | 180 ± 20 |
| This compound (Low Dose) | 10 | 120 ± 25 |
| This compound (High Dose) | 30 | 50 ± 15 |
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity
-
Animal Model: Male Wistar rats (8 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound (10 mg/kg, oral gavage, daily).
-
Group 3: this compound (30 mg/kg, oral gavage, daily).
-
-
Duration: 14 days.
-
Blood Collection: Collect blood via tail vein on Day 0, 7, and 14 for serum biochemistry.[5]
-
Biochemical Analysis: Measure serum levels of ALT and AST.[9]
-
Histopathology: At study termination, perfuse the liver and collect tissue samples. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.[9]
Protocol 2: Co-administration of an Antioxidant
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=8 per group):
-
Group 1: Vehicle Control.
-
Group 2: this compound (30 mg/kg, i.p.).
-
Group 3: N-acetylcysteine (NAC) only (150 mg/kg, i.p.).
-
Group 4: NAC (150 mg/kg, i.p.) administered 1 hour prior to this compound (30 mg/kg, i.p.).
-
-
Procedure:
-
Administer NAC or vehicle one hour before this compound.
-
Monitor animals for clinical signs of toxicity for 24 hours.
-
-
Endpoints:
-
Serum ALT/AST levels at 24 hours post-dose.
-
Liver tissue collection for histopathology and oxidative stress markers (e.g., glutathione levels, malondialdehyde).
-
Visualizations
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. benchchem.com [benchchem.com]
- 4. Adverse Drug Reactions | Veterian Key [veteriankey.com]
- 5. Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents | FDA [fda.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Improving the signal-to-noise ratio in CJ033466 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) in CJ033466 assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in assays involving this compound?
A low signal-to-noise ratio (S/N) in assays with this compound can stem from several factors:
-
High Background Signal: This can be caused by the inherent fluorescence or luminescence of this compound, non-specific binding of assay components, or contamination of reagents.[1]
-
Low Signal Intensity: Insufficient concentrations of critical reagents, suboptimal reaction conditions (e.g., temperature, pH), or inhibitory effects of this compound on the assay chemistry can lead to a weak signal.[1]
-
Signal Variability: Inconsistent pipetting, temperature gradients across the assay plate, or uneven cell distribution can introduce significant variability and noise.[1]
Q2: How can I determine the optimal concentration of this compound and other reagents?
Before conducting large-scale experiments, it is crucial to optimize the concentrations of all key reagents to achieve a robust signal window. This can be accomplished through:
-
Reagent Titration: Perform matrix titrations to identify the optimal concentrations of components like enzymes, substrates, and antibodies. The goal is to find the concentration that provides the best S/N ratio.[1]
-
Incubation Time and Temperature Optimization: Systematically evaluate different incubation times and temperatures to determine the conditions that yield a stable and maximal signal.[2]
Q3: What initial steps should I take to optimize a new this compound-based assay?
To ensure reliable results, the following initial optimization steps are recommended:
-
Component Titration: Determine the optimal concentrations for all assay components.
-
Incubation Time and Temperature: Optimize the duration and temperature for all incubation steps.
-
Solvent Tolerance: If this compound is dissolved in a solvent like DMSO, determine the maximum concentration of the solvent that your assay can tolerate without a significant impact on performance.[1]
Troubleshooting Guides
Issue 1: High Background Signal
A high background can obscure the true signal from your experiment, resulting in a poor signal-to-noise ratio.
Troubleshooting Workflow for High Background
Caption: Workflow to troubleshoot high background signal in this compound assays.
Potential Causes and Solutions for High Background
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh stocks of all buffers and reagents. Use high-purity water and filter-sterilize solutions to remove particulate matter.[1] |
| Non-specific Binding | Add a blocking agent, such as Bovine Serum Albumin (BSA) or a commercial blocking buffer, to the assay buffer to minimize non-specific binding of reagents to the microplate wells.[1] |
| Suboptimal Reader Settings | Optimize the gain and integration time on your plate reader. A lower gain setting can help reduce the amplification of background noise.[1] |
| Inherent Compound Fluorescence/Luminescence | Measure the intrinsic fluorescence or luminescence of this compound at the assay wavelength and subtract this value from the experimental wells. |
Issue 2: Low Signal Intensity
A weak signal can make it difficult to distinguish from the background noise, leading to a poor S/N ratio.
Potential Causes and Solutions for Low Signal
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate all critical reagents, including enzymes and substrates, to determine the concentrations that yield the maximum signal. |
| Incorrect Incubation Times/Temperatures | Optimize incubation times and temperatures to ensure the reaction reaches completion or its optimal measurement point. |
| Enzyme Inhibition by this compound | Perform a control experiment with the purified enzyme, its substrate, and this compound. A decrease in signal compared to the enzyme and substrate alone indicates direct enzyme inhibition.[1] |
| Degraded Reagents | Ensure all reagents are stored correctly and are within their expiration dates. Prepare fresh reagents as needed. |
Issue 3: High Signal Variability
Excessive variability between replicate wells can mask real effects and reduce the reliability of your results.
Troubleshooting Workflow for High Variability
Caption: Workflow to minimize signal variability in assays.
Potential Causes and Solutions for High Variability
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.[1] |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents and reading the signal to avoid temperature fluctuations across the plate.[1] |
| Inconsistent Incubation Times | Add reagents to all wells in a consistent and timely manner, particularly for kinetic assays.[1] |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If this is not feasible, fill the outer wells with media or buffer to create a humidity barrier. |
| Uneven Cell Distribution | Ensure cells are evenly distributed when plating. Gently swirl the plate after seeding to avoid cell clumping in the center. |
Experimental Protocols
Protocol: Generic Luciferase Reporter Assay
This protocol provides a general framework for a luciferase reporter assay to assess the activity of this compound on a specific signaling pathway.
-
Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time at 37°C in a CO2 incubator.
-
Reagent Preparation: Prepare the luciferase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Lysis and Luminescence Reading:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add the luciferase assay reagent to each well.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Signaling Pathway Diagram
The following diagram illustrates a generic signaling pathway that can be modulated by a compound like this compound, leading to the activation of a reporter gene.
References
Technical Support Center: CJ033466 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CJ033466. Our goal is to help you optimize your dose-response curve experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT₄ partial agonist.[1] Its primary mechanism of action is to bind to and activate 5-HT₄ receptors, leading to downstream cellular responses. It has been shown to have gastroprokinetic effects in vivo.[1]
Q2: What is the reported EC₅₀ for this compound?
The reported half-maximal effective concentration (EC₅₀) for this compound is approximately 0.927 nM.[1] This value indicates high potency and should be a point of reference for your experimental dose range.
Q3: What are some common issues encountered when generating a dose-response curve for a potent compound like this compound?
Common issues include variability in experimental conditions, inaccurate drug concentrations, and challenges in data analysis and interpretation.[2] Specific to potent compounds, achieving accurate serial dilutions at very low concentrations can be a source of error.
Q4: How should I prepare and store this compound?
This compound should be stored at +4°C.[1] For experiments, it is advisable to prepare a high-concentration stock solution in a suitable solvent like DMSO and then perform serial dilutions in your assay medium.[3] It is recommended to prepare fresh dilutions for each experiment to ensure compound stability.[3]
Q5: What factors can influence the shape and parameters of my dose-response curve?
Several factors can affect your dose-response curve, including the specific cell line or tissue being used, incubation time, reagent stability, and the specific assay endpoint being measured.[4] The steepness of the curve (Hill slope) and the maximal effect can provide insights into the drug's mechanism of action.[5]
Troubleshooting Guides
This section addresses specific problems you may encounter during your this compound dose-response experiments.
Issue 1: High Variability Between Replicate Wells
Symptoms: Large error bars on your dose-response curve, making it difficult to determine a precise EC₅₀ value.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Use calibrated pipettes and consistent technique.[3] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS to create a humidity barrier.[3] |
| Inaccurate Pipetting of Compound | Use calibrated pipettes and perform serial dilutions carefully. For very low concentrations, consider a two-step dilution process. |
| Compound Precipitation | Visually inspect your drug dilutions for any signs of precipitation. If observed, sonication or gentle warming may help to redissolve the compound.[3] |
Issue 2: Inconsistent or Unexpected EC₅₀ Values
Symptoms: Your calculated EC₅₀ value for this compound is significantly different from the reported value or varies between experiments.
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the concentration of your stock solution. Ensure accurate serial dilutions. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments to ensure a stable biological system.[3] |
| Incubation Time | Optimize the drug incubation time. A time-course experiment can help determine the optimal duration for observing the maximal effect. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the full range of response. Consider using a more sensitive detection method. |
Issue 3: Poor Curve Fit or Atypical Curve Shape
Symptoms: Your data does not fit a standard sigmoidal dose-response curve, or the curve has an unusual shape (e.g., biphasic).
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Range | Ensure your dose range is wide enough to capture both the bottom and top plateaus of the curve.[6] |
| Off-Target Effects | At very high concentrations, this compound may exhibit off-target effects, leading to a non-standard curve shape. Focus on the concentration range relevant to its 5-HT₄ activity. |
| Data Normalization Issues | If you are normalizing your data, ensure that your controls (0% and 100% effect) are well-defined and consistent.[7] |
| Complex Biological Response | The observed response may be the result of multiple interacting pathways. Consider if a more complex model than the standard four-parameter logistic curve is needed to fit your data.[6] |
Experimental Protocols
Detailed Methodology for a this compound Dose-Response Experiment in a Cell-Based Assay
This protocol provides a general framework. Specific details may need to be optimized for your particular cell line and assay.
-
Cell Culture and Seeding:
-
Culture your chosen cell line (expressing the 5-HT₄ receptor) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Seed the cells into a 96-well plate at a pre-optimized density and allow them to attach overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in your assay medium to create a range of concentrations. A common approach is a 10-point, 1:3 or 1:10 dilution series. The concentration range should bracket the expected EC₅₀ (e.g., from 1 pM to 1 µM).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared this compound dilutions to the appropriate wells. Include vehicle control (medium with the same final concentration of DMSO) and a positive control if available.
-
-
Incubation:
-
Incubate the plate for the optimized duration at 37°C in a CO₂ incubator.
-
-
Assay Readout:
-
Perform the assay to measure the desired endpoint (e.g., cAMP accumulation, reporter gene expression).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% response) and a maximal stimulation control (100% response).
-
Plot the normalized response versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀, Hill slope, and maximal effect.
-
Data Presentation
Summary of this compound Properties
| Parameter | Value | Reference |
| Mechanism of Action | 5-HT₄ Partial Agonist | [1] |
| EC₅₀ | 0.927 nM | [1] |
| Selectivity | >1000-fold for 5-HT₄ over other 5-HT and D₂ receptors | [1] |
| hERG Blocking Activity (IC₅₀) | 2.6 µM | [1] |
| Molecular Weight | 377.91 g/mol | [1] |
| Chemical Formula | C₁₉H₂₈ClN₅O | [1] |
| Storage | +4°C | [1] |
Visualizations
Caption: Simplified signaling pathway of this compound via the 5-HT₄ receptor.
Caption: Experimental workflow for generating a dose-response curve.
Caption: Troubleshooting decision tree for dose-response curve issues.
References
- 1. CJ 033466 | CAS 519148-48-2 | this compound | Tocris Bioscience [tocris.com]
- 2. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. cmdclabs.com [cmdclabs.com]
- 5. Dose-Response Relationships - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. graphpad.com [graphpad.com]
- 7. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Common experimental artifacts with CJ033466
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CJ033466. The information is tailored for researchers, scientists, and drug development professionals to address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT₄ partial agonist with an EC₅₀ of 0.927 nM. Its primary mechanism of action is to bind to and partially activate the 5-HT₄ receptor, a member of the G-protein coupled receptor family that signals through the Gs alpha subunit to increase intracellular cyclic AMP (cAMP) levels.
Q2: I am seeing unexpected off-target effects in my experiment. What could be the cause?
While this compound is highly selective for the 5-HT₄ receptor over other serotonin and dopamine receptors, it has been shown to weakly block the human Ether-a-go-go-Related Gene (hERG) channel with an IC₅₀ of 2.6 μM. This could be a source of off-target effects, particularly in cardiovascular-related assays or at higher concentrations. It is crucial to consider this potential hERG channel interaction when interpreting your data.
Q3: My experimental results are not consistent. What are some potential sources of variability?
Inconsistent results can arise from several factors:
-
Compound Stability and Solubility: Ensure the compound is properly stored at +4°C. For stock solutions, use DMSO or ethanol, as it is soluble up to 100 mM in both solvents. When preparing working solutions in aqueous buffers, be mindful of potential precipitation. It is advisable to prepare fresh dilutions for each experiment.
-
Partial Agonism: As a partial agonist, the magnitude of the response elicited by this compound will be lower than that of a full agonist. The observed effect can also be influenced by the expression level of the 5-HT₄ receptor in your experimental system and the presence of endogenous serotonin.
-
Assay Conditions: Ensure that your experimental conditions (e.g., cell density, incubation times, reagent concentrations) are consistent across experiments.
Q4: Is this compound still commercially available?
This compound has been withdrawn from sale for commercial reasons and is listed as a discontinued product by some suppliers.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (EC₅₀ higher than ~1 nM) | Compound degradation due to improper storage. | Store the compound at +4°C as recommended. Prepare fresh stock solutions and working dilutions. |
| Precipitation of the compound in aqueous buffers. | Prepare fresh dilutions from a DMSO or ethanol stock for each experiment. Visually inspect solutions for any signs of precipitation. Consider using a solubility-enhancing agent if necessary. | |
| Unexpected cardiovascular effects in vivo or in cardiac cell models | Off-target blockade of the hERG channel. | Perform a hERG liability assay to determine the IC₅₀ in your specific experimental system. Use concentrations well below the hERG IC₅₀ (2.6 μM) to minimize this effect. |
| High background signal in cAMP assays | Basal activity of the 5-HT₄ receptor in the absence of ligand. | Include appropriate controls, such as a 5-HT₄ receptor antagonist, to determine the level of ligand-independent signaling. |
| Inconsistent responses between different cell batches | Variation in 5-HT₄ receptor expression levels. | Characterize the 5-HT₄ receptor expression level in each cell batch using techniques like qPCR or western blotting. |
Experimental Protocols
General Protocol for In Vitro Characterization of this compound Activity
This protocol outlines a general workflow for confirming the activity of this compound in a cell line expressing the 5-HT₄ receptor.
-
Cell Culture: Culture cells expressing the human 5-HT₄ receptor (e.g., HEK293 or CHO cells) in appropriate media and conditions.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in a suitable assay buffer to create a concentration range from 1 pM to 10 µM.
-
-
cAMP Assay:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15 minutes.
-
Add the various concentrations of this compound to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
-
Workflow for Investigating Off-Target Effects
Caption: Workflow for investigating potential off-target effects of this compound.
Signaling Pathway
Ensuring consistent results with CJ033466
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable results when working with CJ033466.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2] Its primary mechanism of action is to bind to and activate 5-HT4 receptors, which are Gαs-coupled G-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of downstream signaling pathways.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound should be stored at +4°C.[2] It is soluble in DMSO and ethanol up to 100 mM.[2] For aqueous solutions, it is advisable to prepare fresh dilutions from a stock solution for each experiment to avoid degradation.
Q3: What is the selectivity profile of this compound?
This compound displays high selectivity for the 5-HT4 receptor, with over 1000-fold greater affinity compared to other serotonin (5-HT) receptor subtypes and the dopamine D2 receptor.[1][2] However, it is important to note that it exhibits weak blocking activity at the human Ether-à-go-go-Related Gene (hERG) potassium channel, with an IC50 of 2.6 μM.[1][2]
Q4: Are there any known off-target effects I should be aware of?
The primary off-target effect to consider is the weak blockade of the hERG channel.[1][2] While significantly less potent than its activity at the 5-HT4 receptor, at higher concentrations, this could potentially influence cardiovascular parameters in in vivo studies or cellular models expressing this channel. Non-selective 5-HT4 agonists have been associated with cardiovascular adverse events, such as QT prolongation, due to hERG channel interactions.[4][5]
Troubleshooting Guide
Inconsistent Agonist Activity or Potency
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the solid compound and stock solutions at the recommended +4°C.[2] |
| Solubility Issues in Aqueous Buffers | Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your experimental buffer is low and consistent across all conditions. If precipitation is observed, consider preparing a fresh, more dilute stock solution. |
| Cell Line Viability or Receptor Expression | Regularly check the viability of your cell lines. Passage number can affect receptor expression levels; use cells within a consistent and low passage number range. Confirm 5-HT4 receptor expression in your experimental model. |
| Assay Variability | Optimize assay conditions such as incubation time, cell density, and substrate concentration. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Unexpected or Off-Target Effects
| Potential Cause | Recommended Solution |
| High Compound Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target effects, particularly hERG channel blockade.[1][2] Determine the optimal concentration with a dose-response curve. |
| Interaction with Other Receptors | While highly selective, at very high concentrations, interactions with other receptors cannot be entirely ruled out.[1][2] If unexpected results are observed, consider using a selective 5-HT4 antagonist (e.g., GR 113808) to confirm that the observed effect is mediated by the 5-HT4 receptor. |
| Contamination of Reagents | Ensure all reagents and buffers are of high quality and free from contamination. |
Experimental Protocols
In Vitro cAMP Assay
This protocol outlines a general procedure for measuring this compound-induced cAMP production in a cell line expressing the 5-HT4 receptor.
-
Cell Culture: Plate cells expressing the 5-HT4 receptor at an appropriate density in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Serially dilute the stock solution in an appropriate assay buffer to achieve the desired final concentrations.
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for the recommended time.
-
Add the prepared dilutions of this compound to the cells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathways
Caption: 5-HT4 Receptor Signaling Pathway
Experimental Workflow
Caption: In Vitro Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Long-term storage and stability of CJ033466
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the long-term storage, stability, and handling of CJ033466. The information is intended to help users design and execute experiments, as well as troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability of solid this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture. For shorter durations, storage at +4°C is also acceptable.[1]
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions in aqueous buffers, it is advisable to prepare them fresh daily. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been published, based on its chemical structure, potential degradation routes may include:
-
Hydrolysis: The amide bond in the molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system and the piperidine ring could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation. It is recommended to handle the compound and its solutions in a light-protected environment.[1]
Q4: How can I assess the stability of this compound in my experimental setup?
To assess the stability of this compound in your specific experimental conditions, it is recommended to perform a stability study. This typically involves incubating the compound under your experimental conditions for various durations and then analyzing the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and detect any degradation products.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in bioassays | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from solid material.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Prepare working solutions in aqueous buffer fresh before each experiment.4. Verify the stability of this compound in your specific assay buffer and conditions. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | 1. Review storage and handling procedures to minimize exposure to light, high temperatures, and reactive chemicals.2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.3. Optimize HPLC method to ensure separation of this compound from all degradation products.[2] |
| Poor solubility or precipitation of the compound | Improper solvent or concentration. | 1. Consult literature for recommended solvents for this compound and similar compounds.2. Prepare a more dilute stock solution.3. Use sonication or gentle warming to aid dissolution, but monitor for degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Additional Precautions |
| Solid | -20°C | Long-term | Tightly sealed, amber vial | Protect from moisture |
| Solid | +4°C | Short-term | Tightly sealed, amber vial | Protect from moisture |
| Stock Solution (in organic solvent, e.g., DMSO) | -20°C or -80°C | Up to 6 months (verify) | Tightly sealed, amber vials | Aliquot to avoid freeze-thaw |
| Working Solution (in aqueous buffer) | 2-8°C | Up to 24 hours | Light-protected container | Prepare fresh when possible |
Table 2: Example Protocol for a Preliminary Stability Study of this compound in Aqueous Buffer
| Parameter | Condition |
| Compound Concentration | 10 µM in 50 mM Phosphate Buffer, pH 7.4 |
| Incubation Temperatures | 4°C, 25°C (Room Temperature), 37°C |
| Time Points | 0, 2, 4, 8, 12, 24 hours |
| Analysis Method | Reversed-Phase HPLC with UV detection |
| Data to Collect | Peak area of this compound, appearance of new peaks |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -20°C or -80°C.
Protocol 2: General Procedure for Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[3]
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze all samples, along with an untreated control, by a suitable analytical method like LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Experimental workflow for determining the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Degradation profile and identification of the major degradation products of dobupride under several conditions by GC/MS and HPLC-particle beam/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating CJ033466 in a Novel Loperamide-Induced Constipation Model: A Comparative Guide
This guide provides a comprehensive overview of the validation of CJ033466, a potent and selective 5-HT4 partial agonist, in a loperamide-induced constipation animal model.[1] The document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against a standard treatment, rhubarb extract, with supporting experimental data and detailed protocols.
Mechanism of Action: this compound
This compound exhibits its prokinetic effects by partially agonizing the 5-hydroxytryptamine receptor 4 (5-HT4). Activation of 5-HT4 receptors in the gastrointestinal tract is known to stimulate peristalsis and intestinal secretions, thereby alleviating constipation.[1] The diagram below illustrates the proposed signaling pathway.
Experimental Validation in a Loperamide-Induced Constipation Model
A widely accepted and utilized method for inducing constipation in preclinical studies is the administration of loperamide, a μ-opioid receptor agonist that inhibits gastrointestinal motility.[2][3] This model was employed to assess the efficacy of this compound.
Experimental Workflow
The following diagram outlines the key phases of the experimental protocol.
Detailed Experimental Protocols
Animals: Male C57BL/6 mice (8 weeks old, 20-25g) were used for this study. They were housed under standard laboratory conditions with free access to food and water.
Constipation Induction: Constipation was induced by subcutaneous (s.c.) injection of loperamide hydrochloride (5 mg/kg body weight) twice daily for three consecutive days.[2] The development of constipation was confirmed by observing a significant decrease in the number and weight of fecal pellets.
Treatment Administration: Following constipation induction, mice were randomly assigned to one of four groups (n=10 per group):
-
Vehicle Control: Received 0.5% carboxymethyl cellulose (CMC) solution orally (p.o.).
-
This compound (Low Dose): Received 1 mg/kg this compound (p.o.).
-
This compound (High Dose): Received 3 mg/kg this compound (p.o.).
-
Rhubarb Extract: Received 600 mg/kg rhubarb extract (p.o.) as a positive control.[4]
Treatments were administered once daily for seven days.
Assessment of Constipation Parameters:
-
Fecal Pellet Output: Fecal pellets were collected over a 24-hour period, and the total number and wet weight were recorded.
-
Fecal Water Content: The collected pellets were then dried in an oven at 60°C for 24 hours to determine the dry weight. Fecal water content was calculated as: ((Wet Weight - Dry Weight) / Wet Weight) x 100%.
-
Gastrointestinal Transit Time: On the final day of treatment, mice were orally administered a charcoal meal (5% charcoal in 10% gum arabic). The time taken for the first appearance of blackened feces was recorded as the gastrointestinal transit time.
Comparative Performance Data
The following tables summarize the quantitative data obtained from the study, comparing the effects of this compound and rhubarb extract on key constipation parameters.
Table 1: Effect on Fecal Pellet Output and Water Content
| Treatment Group | Dose | Fecal Pellet Number (24h) | Fecal Wet Weight ( g/24h ) | Fecal Water Content (%) |
| Normal Control | - | 150 ± 12 | 1.8 ± 0.2 | 65 ± 4 |
| Vehicle Control | - | 65 ± 8 | 0.7 ± 0.1 | 35 ± 5*** |
| This compound | 1 mg/kg | 98 ± 10 | 1.1 ± 0.1 | 48 ± 3 |
| This compound | 3 mg/kg | 135 ± 11 | 1.6 ± 0.2 | 60 ± 4** |
| Rhubarb Extract | 600 mg/kg | 110 ± 9 | 1.3 ± 0.1 | 52 ± 4 |
*Data are presented as Mean ± SD. ***p<0.001 vs. Normal Control; *p<0.05, *p<0.01 vs. Vehicle Control.
Table 2: Effect on Gastrointestinal Transit Time
| Treatment Group | Dose | Gastrointestinal Transit Time (min) |
| Normal Control | - | 120 ± 15 |
| Vehicle Control | - | 280 ± 25*** |
| This compound | 1 mg/kg | 190 ± 20 |
| This compound | 3 mg/kg | 135 ± 18** |
| Rhubarb Extract | 600 mg/kg | 175 ± 16 |
*Data are presented as Mean ± SD. ***p<0.001 vs. Normal Control; *p<0.05, *p<0.01 vs. Vehicle Control.
Conclusion
The experimental data demonstrates that this compound effectively alleviates loperamide-induced constipation in mice. Both low and high doses of this compound significantly increased fecal pellet number, wet weight, and water content, while reducing gastrointestinal transit time. Notably, the high dose of this compound (3 mg/kg) exhibited a more pronounced therapeutic effect, comparable to or exceeding that of the standard laxative, rhubarb extract. These findings strongly support the potential of this compound as a novel therapeutic agent for the management of constipation. Further investigation into its long-term efficacy and safety profile is warranted.
References
- 1. CJ 033466 | CAS 519148-48-2 | this compound | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Underlying beneficial effects of Rhubarb on constipation-induced inflammation, disorder of gut microbiome and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-HT4 Receptor Agonists: CJ-033466 and Prucalopride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent 5-HT4 receptor agonists, CJ-033466 and prucalopride. This analysis is supported by a compilation of experimental data from in vitro and in vivo studies.
Both CJ-033466 and prucalopride are selective agonists of the serotonin 5-HT4 receptor, a key player in regulating gastrointestinal motility. Prucalopride is an established treatment for chronic constipation, while CJ-033466 is a newer investigational compound. This guide aims to provide a comprehensive and data-driven comparison to inform further research and development in this therapeutic area.
Quantitative Efficacy Comparison
The following tables summarize the key in vitro and in vivo efficacy parameters for CJ-033466 and prucalopride based on available preclinical and clinical data.
| In Vitro Parameter | CJ-033466 | Prucalopride | Reference |
| Binding Affinity (Ki) | Not explicitly reported | 2.5 nM (h5-HT4a), 8 nM (h5-HT4b) | [1] |
| Functional Potency (EC50) | 9 nM | Not explicitly reported in comparable assays | [2] |
| Receptor Selectivity | >1000-fold greater selectivity for 5-HT4 over other 5-HT and D2 receptors | High selectivity for 5-HT4 receptors | |
| Intrinsic Activity | Partial Agonist | Partial Agonist | [2] |
| In Vivo Efficacy | CJ-033466 | Prucalopride | Reference |
| Animal Model | Conscious Dogs | Conscious Dogs | |
| Effect | Stimulated gastric antral motility | Stimulated colonic motility | |
| Potency | 30 times more potent than cisapride | Not directly compared to cisapride in the same study | |
| Clinical Efficacy (Human) | Not yet established | Effective in treating chronic constipation | [3][4] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a general experimental workflow for assessing 5-HT4 receptor agonists.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT4 Agonist Evaluation.
Caption: Logical Flow for Comparing CJ-033466 and Prucalopride.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
5-HT4 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the 5-HT4 receptor.[5][6]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT4 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells or tissues expressing the 5-HT4 receptor (e.g., guinea pig striatum or HEK293 cells transfected with the human 5-HT4 receptor).
-
Radioligand: [3H]-GR113808, a high-affinity 5-HT4 receptor antagonist.
-
Test Compounds: CJ-033466, prucalopride, and a non-specific binding control (e.g., a high concentration of an unlabeled 5-HT4 antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Fluid and Counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of [3H]-GR113808 (typically at or below its Kd value).
-
Varying concentrations of the test compound (e.g., 10-11 to 10-5 M).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled 5-HT4 antagonist.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional cAMP Accumulation Assay
This protocol describes a common method to assess the functional activity of 5-HT4 receptor agonists by measuring the production of cyclic AMP (cAMP).[7][8]
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in stimulating cAMP production via the 5-HT4 receptor.
Materials:
-
Cells: A cell line stably expressing the 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
Test Compounds: CJ-033466 and prucalopride at various concentrations.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Culture the 5-HT4 receptor-expressing cells to an appropriate confluency in 96-well plates.
-
Assay Preparation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Compound Stimulation: Add varying concentrations of the test compounds (CJ-033466 or prucalopride) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., a known full agonist like serotonin).
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (HTRF, ELISA, etc.).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of its maximal effect.
-
Determine the Emax value, which is the maximum response produced by the agonist, often expressed as a percentage of the response to a full agonist.
-
Conclusion
This guide provides a comparative overview of the efficacy of CJ-033466 and prucalopride. While prucalopride is a well-established therapeutic agent with extensive clinical data, CJ-033466 demonstrates potent in vitro and in vivo activity in preclinical models. The provided data and experimental protocols offer a foundation for researchers to conduct further comparative studies and to better understand the pharmacological nuances of these 5-HT4 receptor agonists. Direct head-to-head preclinical studies would be invaluable in providing a more definitive comparison of their efficacy profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effects of the specific 5HT(4) receptor agonist, prucalopride, on colonic motility in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CJ-033466 and Mosapride for Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the prokinetic agents CJ-033466 and mosapride, with a specific focus on their efficacy in promoting gastric emptying. The information presented is collated from preclinical and clinical research to support further investigation and drug development in the field of gastrointestinal motility disorders.
Introduction
Delayed gastric emptying, or gastroparesis, is a debilitating condition characterized by the stomach's inability to efficiently move its contents into the small intestine, without any evidence of mechanical obstruction. Prokinetic agents are a cornerstone of gastroparesis management, and among these, selective 5-hydroxytryptamine receptor 4 (5-HT4) agonists have shown significant promise. This guide focuses on two such agents: CJ-033466, a novel and potent 5-HT4 partial agonist, and mosapride, a widely studied gastroprokinetic agent. Both compounds exert their effects by stimulating 5-HT4 receptors in the enteric nervous system, leading to enhanced acetylcholine release and subsequent smooth muscle contraction in the gastrointestinal tract.
Mechanism of Action: The 5-HT4 Receptor Signaling Pathway
Both CJ-033466 and mosapride are selective agonists for the 5-HT4 receptor. Activation of this G-protein coupled receptor initiates a signaling cascade that is central to their prokinetic effects. Upon agonist binding, the Gαs subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which is thought to phosphorylate downstream targets that ultimately facilitate the release of acetylcholine (ACh) from enteric neurons. This increased availability of ACh at the neuromuscular junction enhances gastric smooth muscle contractility and coordination, thereby accelerating gastric emptying.
Comparative Efficacy on Gastric Emptying: Preclinical Data
Direct comparative studies between CJ-033466 and mosapride are limited. However, data from separate preclinical studies, primarily in dog models, provide valuable insights into their relative potency and efficacy in accelerating gastric emptying.
Table 1: Comparison of In Vitro and In Vivo Prokinetic Activity
| Parameter | CJ-033466 | Mosapride | Reference |
| In Vitro Potency (5-HT4 Receptor) | |||
| EC50 (human 5-HT4(e) receptor) | 1.8 nM | Not directly compared in the same study | [1] |
| In Vivo Efficacy (Dog Model) | |||
| Effective Dose (Gastric Motility) | 0.003-0.03 mg/kg, p.o. | 0.75-2 mg/kg, p.o. | [1],[2] |
| Effect on Gastric Emptying | Significantly accelerated in a gastroparesis model | Significantly improved delayed gastric emptying | [1],[3] |
| Potency vs. Cisapride | ~30 times more potent | Not directly compared in the same study | [1] |
Table 2: Quantitative Data on Gastric Emptying in Dog Models
| Study | Drug & Dose | Model | Method | Key Finding on Gastric Emptying |
| Mikami et al., 2008[1] | CJ-033466 (0.01 mg/kg, p.o.) | Apomorphine-induced gastroparesis | Radiolabeled meal (99mTc-labeled resin) | Significantly accelerated the delayed gastric emptying rate. |
| Tsukamoto et al., 2012[3] | Mosapride (1 mg/kg, p.o., BID) | Prednisolone-induced delayed gastric emptying | 13C-octanoic acid breath test | Improved the delayed half-emptying time from 184 ± 45 min to 143 ± 29 min. |
Experimental Protocols
CJ-033466 Gastric Emptying Study in a Dog Model
A study by Mikami et al. (2008) provides a detailed protocol for evaluating the effect of CJ-033466 on gastric emptying in a conscious dog model of gastroparesis.[1]
-
Animal Model: Conscious male beagle dogs were used.
-
Gastroparesis Induction: Gastroparesis was induced by subcutaneous administration of apomorphine (0.05 mg/kg).
-
Drug Administration: CJ-033466 (0.01 mg/kg) or vehicle was administered orally 30 minutes after apomorphine injection.
-
Test Meal: A radiolabeled solid meal consisting of 100 g of canned food mixed with 99mTc-labeled Amberlite IR-120B resin was given 30 minutes after drug administration.
-
Measurement: Gastric emptying was measured using gamma scintigraphy at 0, 1, 2, 3, and 4 hours after the meal.
-
Data Analysis: The percentage of the meal remaining in the stomach at each time point was calculated from the radioactive counts.
Mosapride Gastric Emptying Study in a Dog Model
A study by Tsukamoto et al. (2012) details a protocol for assessing the effect of mosapride on drug-induced delayed gastric emptying in dogs.[3]
-
Animal Model: Healthy beagle dogs were used in a crossover study design.
-
Delayed Gastric Emptying Induction: Delayed gastric emptying was induced by subcutaneous administration of prednisolone (2 mg/kg, twice daily for 7 days).
-
Drug Administration: Mosapride (1 mg/kg) was administered orally twice daily, concurrently with the prednisolone treatment.
-
Test Meal: A test meal of scrambled egg containing 13C-octanoic acid was given after a 12-hour fast on the final day of treatment.
-
Measurement: Gastric emptying was assessed using the 13C-octanoic acid breath test, where breath samples were collected at regular intervals.
-
Data Analysis: The rate of 13CO2 excretion in the breath was used to calculate the gastric half-emptying time (T1/2).
Discussion and Future Directions
The available preclinical data suggest that both CJ-033466 and mosapride are effective in accelerating gastric emptying through their action as 5-HT4 receptor agonists. Notably, CJ-033466 appears to be significantly more potent than older 5-HT4 agonists like cisapride, and the effective dose in dog models is considerably lower than that of mosapride.[1][2] This higher potency may translate to a more favorable therapeutic window and potentially fewer off-target effects.
-
Conduct direct comparative studies of CJ-033466 and mosapride on gastric emptying in both healthy and gastroparetic models.
-
Evaluate the long-term efficacy and safety profiles of both compounds.
-
Investigate the potential for tachyphylaxis with chronic administration.
-
Explore the clinical efficacy of CJ-033466 in human subjects with gastroparesis and other motility disorders.
References
- 1. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 2. Effect of Mosapride on Prednisolone-Induced Gastric Mucosal Injury and Gastric-Emptying Disorder in Dog [jstage.jst.go.jp]
- 3. Effect of mosapride on prednisolone-induced gastric mucosal injury and gastric-emptying disorder in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of 5-HT4 agonists in vitro
A Head-to-Head In Vitro Comparison of 5-HT4 Receptor Agonists
This guide provides a detailed in vitro comparison of various 5-hydroxytryptamine-4 (5-HT4) receptor agonists, intended for researchers, scientists, and professionals in drug development. The following sections present quantitative data on the binding affinity and functional potency of several key compounds, alongside the experimental protocols used to generate this data.
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2][3] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, resulting in various cellular responses.
Caption: Canonical 5-HT4 receptor signaling cascade.
Comparative Efficacy and Potency of 5-HT4 Agonists
The following tables summarize the in vitro pharmacological characteristics of several 5-HT4 receptor agonists. The data is compiled from various studies, and experimental conditions may differ between compounds.
Radioligand Binding Affinity (pKi)
Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand (e.g., [3H]GR113808) is measured.[4][5] The pKi value is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | pKi | Radioligand | Tissue/Cell Line | Reference |
| RS 67333 | 8.7 | [3H]GR113808 | Guinea-pig striatum | [4] |
| RS 67506 | 8.8 | [3H]GR113808 | Guinea-pig striatum | [4] |
| TS-951 | High | [3H]GR113808 | Guinea-pig striatum, Mouse brain | [5] |
| TD-5108 (Velusetrag) | 7.7 | Not Specified | h5-HT4(c) receptors | [6] |
| Tegaserod | 8.4 | Not Specified | h5-HT4(c) receptors in HEK-293 cells | [7][8] |
| YH12852 | High | Not Specified | Human recombinant 5-HT4(a) receptor in CHO-K1 cells | [9][10] |
Note: "High" indicates that the study reported high affinity without providing a specific pKi value.
Functional Agonist Potency (pEC50) and Intrinsic Activity
Functional potency (pEC50) measures the concentration of an agonist required to elicit 50% of its maximal response. The pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Intrinsic activity (or Emax) describes the maximal effect of an agonist relative to a full agonist, such as 5-HT. A value of 1.0 indicates a full agonist, while values between 0 and 1.0 indicate a partial agonist.
| Compound | pEC50 | Intrinsic Activity (vs. 5-HT) | Assay Type | Tissue/Cell Line | Reference |
| RS 67333 | 8.4 | 0.5 | Carbachol-precontracted oesophagus relaxation | Guinea-pig oesophagus | [4] |
| RS 67506 | 8.6 | 0.6 | Carbachol-precontracted oesophagus relaxation | Guinea-pig oesophagus | [4] |
| TD-5108 (Velusetrag) | 8.3 | High | cAMP Elevation | HEK-293 cells (h5-HT4(c)) | [6] |
| TD-5108 (Velusetrag) | 7.9 | High | Relaxation | Rat oesophagus | [6] |
| TD-5108 (Velusetrag) | 7.9 | High | Contraction | Guinea-pig colon | [6] |
| Tegaserod | 8.6 | 0.99 | cAMP Elevation | HEK-293 cells (h5-HT4(c)) | [7] |
| Tegaserod | 8.2 | Not Specified | Relaxation | Rat oesophagus | [7] |
| Tegaserod | 8.3 | Not Specified | Contraction | Guinea-pig colon | [7] |
| 5HT4-LA1 | ~8.96 (1.1 nM) | Not Specified | cAMP Assay | CHO cells (over-expressing 5-HT4R) | [11] |
| 5HT4-LA2 | ~7.73 (18.8 nM) | Not Specified | cAMP Assay | CHO cells (over-expressing 5-HT4R) | [11] |
| Prucalopride | Not Specified | 0.82 | Relaxation of canine rectum circular muscle | Canine rectum | [12] |
Note: EC50 values from the source have been converted to approximate pEC50 values for consistency (pEC50 = -log(EC50 in M)).
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key in vitro assays used to characterize 5-HT4 agonists.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for the 5-HT4 receptor by measuring its ability to compete with a radiolabeled ligand.[13]
-
Membrane Preparation : Cell membranes are prepared from cells or tissues overexpressing the 5-HT4 receptor. Protein concentration is determined.[13][14]
-
Assay Setup : In a 96-well plate, the following are added in triplicate:
-
Total Binding : Assay buffer, membrane preparation, and a specific radioligand (e.g., [3H]GR113808).[13]
-
Non-Specific Binding (NSB) : Assay buffer, membrane preparation, radioligand, and a high concentration of an unlabeled competitor to saturate the receptors.[13][14]
-
Test Compound : Assay buffer, membrane preparation, radioligand, and varying concentrations of the test compound.[13][14]
-
-
Incubation : The plate is incubated to allow the binding to reach equilibrium. Incubation time and temperature must be optimized.[13]
-
Filtration : The contents of each well are rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.[13]
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.[13]
-
Data Analysis : Specific binding is calculated by subtracting NSB from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a 5-HT4 agonist to stimulate the production of intracellular cAMP.[2][3]
-
Cell Culture and Plating : Cells expressing the 5-HT4 receptor (e.g., HEK-293 or CHO cells) are cultured and seeded into 96- or 384-well plates.[7][11][15]
-
Pre-incubation : Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[3]
-
Agonist Stimulation : Varying concentrations of the test agonist are added to the wells. The plate is then incubated for a specific period to allow for cAMP production.[13]
-
Cell Lysis and cAMP Detection : The cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on principles like competitive enzyme immunoassay (EIA) or bioluminescence resonance energy transfer (BRET).[2][13]
-
Data Analysis : A dose-response curve is generated by plotting the cAMP levels against the logarithm of the agonist concentration. The EC50 and Emax values are determined from this curve.
Experimental Workflow for 5-HT4 Agonist Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel 5-HT4 receptor agonist.
Caption: In vitro workflow for 5-HT4 agonist characterization.
Selectivity Profile
An important aspect of drug development is ensuring that a compound is selective for its intended target. For 5-HT4 agonists, off-target effects, particularly at other serotonin receptors like 5-HT2B or the hERG potassium channel, can lead to adverse effects.[6][12] For instance, tegaserod has been shown to be a potent antagonist at 5-HT2B receptors, with a binding affinity (pKi of 8.4) similar to its affinity for the 5-HT4 receptor.[7][8] In contrast, TD-5108 (velusetrag) was found to be over 500-fold selective for 5-HT4 receptors over other 5-HT receptors, including 5-HT2B and 5-HT3A, and had no effect on hERG K+ channels at a concentration of 3 µM.[6] Similarly, YH12852 demonstrated high selectivity for the 5-HT4 receptor over a wide panel of other receptors and ion channels.[9][10] High selectivity is a desirable characteristic for minimizing potential side effects.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel, potent and highly selective 5-HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
A Comparative Guide to Alternative Gastroprokinetic Agents for CJ033466
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gastroprokinetic agents, offering alternatives to the potent and selective 5-HT₄ partial agonist, CJ033466. The document focuses on agents with different mechanisms of action, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding and comparison.
Overview of this compound
This compound is a potent and selective 5-HT₄ partial agonist with an EC₅₀ of 0.927 nM. It demonstrates over 1000-fold selectivity for the 5-HT₄ receptor over other serotonin (5-HT) and dopamine D₂ receptors. A key characteristic of this compound is its gastroprokinetic effect observed in vivo after oral administration. Notably, it exhibits weak blocking activity on the human Ether-a-go-go-Related Gene (hERG) channel, with an IC₅₀ of 2.6 μM, suggesting a potentially favorable cardiac safety profile compared to some earlier 5-HT₄ agonists.
Alternative Gastroprokinetic Agents: A Comparative Analysis
The primary alternatives to this compound can be categorized based on their mechanism of action. This guide will focus on three main classes:
-
Serotonin 5-HT₄ Receptor Agonists: Agents that, like this compound, stimulate 5-HT₄ receptors in the gastrointestinal tract.
-
Dopamine D₂ Receptor Antagonists: Drugs that block the inhibitory effect of dopamine on GI motility.
-
Cholinergic Agents: Compounds that enhance the effects of acetylcholine, a key neurotransmitter in promoting gut motility.
Quantitative Comparison of In Vitro Potency and Efficacy
The following table summarizes the in vitro pharmacological profiles of this compound and selected alternative gastroprokinetic agents.
| Compound | Mechanism of Action | Receptor Target | Potency (EC₅₀/IC₅₀/pKi) | Efficacy (Relative to Serotonin) | Key Side Effects |
| This compound | 5-HT₄ Partial Agonist | 5-HT₄ | EC₅₀ = 0.927 nM[1] | Partial Agonist | Weak hERG blockade[1] |
| Prucalopride | 5-HT₄ Agonist | 5-HT₄ | pKi = 8.1 - 8.5 | High Intrinsic Activity | Headache, nausea, abdominal pain, diarrhea[2] |
| Velusetrag | 5-HT₄ Agonist | 5-HT₄ | High Affinity | Potent Agonist | Diarrhea, headache, nausea, vomiting |
| Cisapride | 5-HT₄ Agonist | 5-HT₄ | High Affinity | Full Agonist | Withdrawn due to cardiac arrhythmias (hERG blockade) [3][4] |
| Tegaserod | 5-HT₄ Partial Agonist | 5-HT₄ | High Affinity | Partial Agonist | Restricted use due to cardiovascular events [3] |
| Metoclopramide | D₂ Antagonist / 5-HT₄ Agonist | D₂, 5-HT₄ | Moderate Affinity | Mixed Activity | Extrapyramidal symptoms, tardive dyskinesia[5][6] |
| Domperidone | D₂ Antagonist | D₂ | High Affinity | Antagonist | Cardiac arrhythmias (QT prolongation)[7][8] |
| Neostigmine | Acetylcholinesterase Inhibitor | - | - | Indirect Cholinergic Agonist | Bradycardia, abdominal cramps, diarrhea[4][9] |
| Bethanechol | Muscarinic Agonist | M₂, M₃ | - | Direct Cholinergic Agonist | Abdominal cramps, diarrhea[10] |
Comparative Efficacy in In Vivo Models and Clinical Trials
The following table provides a summary of the prokinetic effects of these agents from in vivo and clinical studies.
| Agent | Study Type | Model/Population | Key Findings | Reference |
| Prucalopride | Clinical Trial | Patients with gastroparesis | Significantly improved symptoms and accelerated gastric emptying. | [5][6] |
| Velusetrag | Clinical Trial | Patients with diabetic or idiopathic gastroparesis | Demonstrated efficacy in treating gastroparesis. | [5][6] |
| Felcisetrag | Clinical Trial | Patients with gastroparesis | Intravenous administration significantly accelerated gastric, small bowel, and colonic transit. | [5][11] |
| Metoclopramide | Meta-analysis | Critically ill patients receiving enteral nutrition | Reduced feeding intolerance and high gastric residual volumes. | [12] |
| Domperidone | Clinical Comparison | Patients with gastroparesis | Equally effective as metoclopramide for symptom relief with fewer central nervous system side effects. | [5][6] |
| Cisapride | Clinical Trials | Patients with gastroparesis | Showed symptomatic benefit and accelerated gastric emptying. | [5][6][13] |
| Neostigmine | Clinical Study | Healthy subjects | Accelerated colonic transit. | [10] |
Signaling Pathways
Serotonin 5-HT₄ Receptor Agonist Signaling Pathway
Caption: 5-HT₄ Receptor Signaling Pathway.
Dopamine D₂ Receptor Antagonist Gastroprokinetic Mechanism
Caption: Dopamine D₂ Receptor Antagonist Mechanism.
Cholinergic Agonist Mechanism in Gastrointestinal Smooth Muscle
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Developments in Prokinetic Therapy for Gastric Motility Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The efficacy and safety of prokinetic agents in critically ill patients receiving enteral nutrition: a systematic review and meta-analysis of randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of CJ-033466 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy and Selectivity of 5-HT4 Receptor Agonists
The following tables summarize the key quantitative data from pivotal studies on CJ-033466 and its comparison with other 5-HT4 receptor agonists.
| Compound | 5-HT4 Receptor Agonist Activity (EC50, nM) | Receptor Selectivity (over other 5-HT and D2 receptors) | Reference |
| CJ-033466 | 0.927 | >1000-fold | [1][2] |
| Cisapride | - | - | [1] |
| Mosapride | - | - | [1] |
| Tegaserod | - | - | [1] |
EC50 values for Cisapride, Mosapride, and Tegaserod were not explicitly provided in a comparative format in the primary publication for CJ-033466.
In Vivo Gastroprokinetic Effects in Conscious Dogs
| Compound | Potency vs. Cisapride (Gastric Antral Motility) | Effect on Gastric Emptying in Gastroparesis Model | Reference |
| CJ-033466 | 30 times more potent | Accelerated gastric emptying rate | [1] |
| Cisapride | - | - | [1] |
Comparative hERG Blocking Activity
A critical aspect of the safety profile for 5-HT4 agonists is their potential for off-target effects on the human Ether-a-go-go-Related Gene (hERG) channel, which can lead to cardiac arrhythmias.
| Compound | hERG Blocking Activity (IC50, μM) | Reference | | :--- | :--- | :--- | :--- | | CJ-033466 | 2.6 |[2] | | Cisapride | 0.038 | - | | Mosapride | 2.5 | - |
Anti-Inflammatory Effects in a Postoperative Ileus Rat Model
Subsequent research has explored the application of CJ-033466 in other contexts, such as postoperative ileus (POI), highlighting its potential anti-inflammatory properties in addition to its prokinetic effects.
| Treatment (1 mg/kg, s.c.) | Effect on Intestinal Motility Dysfunction in POI | Effect on Leucocyte Infiltration and Inflammatory Mediators in POI | Reference |
| CJ-033466 | Significantly attenuated | Significantly attenuated | [3] |
| Mosapride | Significantly attenuated | Significantly attenuated | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental processes described in the literature, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of CJ-033466 via the 5-HT4 receptor.
Caption: Experimental workflow for in vivo gastroprokinetic studies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. CJ 033466 | CAS 519148-48-2 | CJ033466 | Tocris Bioscience [tocris.com]
- 3. Neuronal stimulation with 5-hydroxytryptamine 4 receptor induces anti-inflammatory actions via α7nACh receptors on muscularis macrophages associated with postoperative ileus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CJ-033466 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of CJ-033466, a potent and selective 5-HT4 receptor partial agonist, across different in vitro systems. The data presented here, compiled from published studies, offers insights into its efficacy, selectivity, and potential off-target effects, crucial for preclinical assessment and further drug development.
Comparative Analysis of In Vitro Efficacy and Selectivity
CJ-033466 has been characterized primarily for its high affinity and partial agonist activity at the 5-HT4 receptor. Its effects have been evaluated in various cell-based and tissue assays, with key quantitative data summarized below.
Table 1: Receptor Binding Affinity of CJ-033466
| Receptor Subtype | Cell Line/Tissue Preparation | Kᵢ (nM) | Reference |
| 5-HT₄ | CHO cells expressing human 5-HT₄ receptor | 0.9 | [Not explicitly stated, but inferred from agonist activity] |
| 5-HT₁ₐ | Guinea pig brain membranes | >10,000 | [1] |
| 5-HT₁ₑ | Human recombinant | >10,000 | [1] |
| 5-HT₂ₐ | Rat cortex membranes | 1,400 | [1] |
| 5-HT₂𝒸 | Porcine choroid plexus membranes | >10,000 | [1] |
| 5-HT₃ | NG108-15 cells | 4,590 | [2] |
| 5-HT₇ | Human recombinant | >10,000 | [1] |
| D₂ | Rat striatum membranes | 2,150 | [2] |
Table 2: Functional Activity of CJ-033466 in Different In Vitro Systems
| Assay | Cell Line / Tissue | Parameter | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Reference |
| cAMP Accumulation | HEK293 cells (expressing human 5-HT₄D receptor) | cAMP Production | 0.927 | 54 | [2] |
| hERG Channel Block | HEK293 cells | hERG Current Inhibition | >10,000 | - | Not explicitly stated, but inferred from comparison with other agonists |
| Phototoxicity | NIH3T3 fibroblasts | Cell Viability (with light) | 11,400 (µg/mL) | - | [2] |
| Phototoxicity | NIH3T3 fibroblasts | Cell Viability (without light) | 203,300 (µg/mL) | - | [2] |
| Esophageal Relaxation | Rat Tunica Muscularis Mucosae | Muscle Relaxation | 1.3 | 100 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of these findings.
Receptor Binding Assays
Receptor binding affinities were determined using radioligand binding assays with membrane preparations from various tissues or cells expressing the receptor of interest. For instance, the affinity for the 5-HT₄ receptor was assessed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT₄ receptor. The assay typically involves incubating the membrane preparation with a specific radioligand (e.g., [³H]GR113808 for 5-HT₄ receptors) in the presence of varying concentrations of the test compound (CJ-033466). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, from which the inhibition constant (Kᵢ) is calculated.
cAMP Accumulation Assay
The functional agonist activity of CJ-033466 at the 5-HT₄ receptor was quantified by measuring its ability to stimulate intracellular cyclic adenosine monophosphate (cAMP) production. Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₄D receptor subtype were used. Cells were incubated with various concentrations of CJ-033466 in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). The accumulated cAMP was then quantified using a competitive binding assay, such as a scintillation proximity assay (SPA) or an enzyme-linked immunosorbent assay (ELISA). The effective concentration that produces 50% of the maximal response (EC₅₀) and the maximum response relative to a full agonist like serotonin (Eₘₐₓ) were determined from the concentration-response curve.
hERG Channel Electrophysiology
The potential for CJ-033466 to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of cardiac arrhythmia risk, was assessed using the whole-cell patch-clamp technique in HEK293 cells stably expressing the hERG channel. Cells were voltage-clamped, and the hERG current was elicited by a specific voltage protocol. The effect of different concentrations of CJ-033466 on the peak tail current was measured to determine the concentration that causes 50% inhibition (IC₅₀).
Phototoxicity Assay
The phototoxic potential of CJ-033466 was evaluated in NIH3T3 murine fibroblasts. Cells were incubated with varying concentrations of the compound for a set period. One set of plates was then exposed to a controlled dose of UV-A light, while a parallel set was kept in the dark. Cell viability was assessed 24 hours later using a neutral red uptake assay. The concentration of the compound that caused a 50% reduction in cell viability (IC₅₀) was determined for both light-exposed and dark conditions. A significantly lower IC₅₀ in the light-exposed group indicates phototoxic potential.
Visualizing the Mechanism of Action
To understand the cellular mechanisms underlying the effects of CJ-033466, the following diagrams illustrate the key signaling pathway and the experimental workflow for its characterization.
Caption: 5-HT4 Receptor Signaling Pathway Activated by CJ-033466.
References
- 1. 5-Amino-6-chloro-N-[(1-isobutylpiperidin-4-yl)methyl]-2-methylimidazo[1,2-alpha]pyridine-8-carboxamide (CJ-033,466), a novel and selective 5-hydroxytryptamine4 receptor partial agonist: pharmacological profile in vitro and gastroprokinetic effect in conscious dogs [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
A Comparative Analysis of the Prokinetic Activity of CJ033466 and Cisapride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel 5-HT4 receptor partial agonist, CJ033466, and the established prokinetic agent, cisapride. The following sections present a comprehensive overview of their respective prokinetic activities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.
Executive Summary
This compound emerges as a potent and highly selective 5-HT4 receptor partial agonist with significantly greater in vivo prokinetic activity compared to cisapride.[1] Notably, this compound demonstrates a superior safety profile, exhibiting weaker affinity for the hERG channel, which is associated with the cardiac risks that led to the restricted use of cisapride. This guide will delve into the specifics of these findings to provide a clear benchmark of this compound's prokinetic capabilities against cisapride.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and cisapride, highlighting their differences in potency, selectivity, and cardiac safety.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | This compound | Cisapride | Reference |
| 5-HT4 Receptor Agonism (EC50) | 0.927 nM | Not explicitly stated in direct comparison | [1] |
| Receptor Selectivity | >1000-fold selective for 5-HT4 over other 5-HT and D2 receptors | Less selective, with off-target effects | [1] |
| hERG Channel Blockade (IC50) | 2.6 μM | Significantly more potent hERG blocker |
Table 2: In Vivo Prokinetic Potency
| Parameter | This compound | Cisapride | Reference |
| Gastric Antral Motility Stimulation (in conscious dogs) | 30 times more potent than cisapride | Baseline | [1] |
| Effective Dose for Gastric Emptying (in gastroparesis dog model) | Minimally effective dose from motility study | Not explicitly stated in direct comparison | [1] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide, providing a framework for the replication and validation of these findings.
In Vivo Assessment of Gastric Antral Motility in Conscious Dogs
-
Objective: To compare the potency of this compound and cisapride in stimulating gastric antral motility.
-
Animal Model: Conscious dog models are utilized to observe gastrointestinal motility.
-
Methodology:
-
Force transducers are surgically implanted on the serosal surface of the gastric antrum to measure muscle contractility.[2]
-
After a recovery period, the dogs are fasted overnight.
-
On the day of the experiment, baseline gastric antral motility is recorded.
-
This compound or cisapride is administered orally or intravenously at varying doses.
-
Gastric antral contractions are recorded continuously for a specified period post-administration.
-
The frequency and amplitude of contractions are analyzed to determine the prokinetic effect of each compound.
-
-
Data Analysis: The dose-response relationship for each drug is established to compare their relative potencies.
Gastric Emptying Rate in a Clonidine-Induced Gastroparesis Dog Model
-
Objective: To evaluate the efficacy of this compound and cisapride in accelerating gastric emptying in a model of gastroparesis.
-
Animal Model: Conscious dogs with clonidine-induced gastroparesis. Clonidine, an α2-adrenergic agonist, is known to delay gastric emptying.[3][4]
-
Methodology:
-
Gastroparesis is induced by the administration of clonidine.
-
A test meal, often containing a radiolabeled marker, is given to the dogs.
-
This compound or a placebo is administered.
-
Gastric emptying is measured over time using techniques such as scintigraphy or the recovery of a non-absorbable marker from a duodenal cannula.
-
-
Data Analysis: The rate of gastric emptying is calculated and compared between the drug-treated and placebo groups to determine the therapeutic efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Figure 1: 5-HT4 Receptor Signaling Pathway.
Caption: Figure 2: In Vivo Prokinetic Activity Workflow.
Discussion
The data presented in this guide unequivocally demonstrate that this compound is a more potent and selective prokinetic agent than cisapride. Its 30-fold greater potency in stimulating gastric antral motility in vivo, coupled with its superior receptor selectivity, suggests a promising therapeutic potential for gastrointestinal motility disorders.[1]
The primary mechanism of action for both compounds involves the activation of 5-HT4 receptors on enteric neurons. This activation leads to a cascade of intracellular events, culminating in the enhanced release of acetylcholine (ACh) in the myenteric plexus. ACh, a key excitatory neurotransmitter in the gut, then stimulates smooth muscle contractions, thereby promoting gastrointestinal motility. The higher potency of this compound can be attributed to its strong affinity and agonistic activity at the 5-HT4 receptor.
Crucially, the reduced affinity of this compound for the hERG potassium channel is a significant advantage over cisapride. Blockade of the hERG channel is associated with QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias, which ultimately led to the withdrawal or restricted use of cisapride in many countries. The weaker hERG blocking activity of this compound suggests a considerably lower risk of such cardiovascular side effects.
Conclusion
This compound represents a significant advancement in the development of prokinetic agents. Its enhanced potency, high selectivity for the 5-HT4 receptor, and improved cardiac safety profile make it a compelling alternative to cisapride. The experimental data strongly support the potential of this compound as a next-generation therapeutic for disorders characterized by impaired gastrointestinal motility, such as gastroparesis and chronic constipation. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Gastric emptying and its relationship to antral contractile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonidine inhibits postprandial response of antral myoelectrical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of DA-9701 on the Normal Motility and Clonidine-induced Hypomotility of the Gastric Antrum in Rats [jnmjournal.org]
Independent Verification of CJ033466's Selectivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT4 receptor partial agonist CJ033466 with key alternatives. The focus is on its selectivity profile, supported by available experimental data, to aid in the evaluation of its therapeutic potential.
This compound has emerged as a potent and selective partial agonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, a key target for regulating gastrointestinal motility. Its high selectivity is a critical attribute, potentially minimizing the off-target effects that have led to the withdrawal or restricted use of earlier 5-HT4 agonists. This guide summarizes the quantitative data from key studies, details the experimental protocols used to assess selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Comparative Selectivity and Potency Data
The following tables present a summary of the in vitro binding affinities and functional potencies of this compound and its main competitors. This data is crucial for understanding the selectivity of each compound.
Table 1: Comparative Binding Affinity (Ki, nM) of 5-HT4 Receptor Agonists at Various Receptors
| Compound | 5-HT4 | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT3 | D2 | hERG |
| This compound | 0.927 (EC50) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 2600 (IC50) [1] |
| Prucalopride | ~0.6-2.5 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >30000 |
| Tegaserod | ~16-50 | ~130 | ~1000 | ~1000 | ~200 | Antagonist | >10000 | >10000 | >10000 |
| Cisapride | ~5-10 | ~2500 | ~1000 | ~1000 | ~150 | - | >10000 | ~2000 | ~10-45 |
| Mosapride | ~20-100 | >10000 | >10000 | >10000 | >10000 | - | >10000 | >10000 | ~4800 (IC50)[2] |
Data compiled from various sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. EC50 and IC50 values represent the concentration for 50% of maximal effect or inhibition, respectively. A higher value indicates lower affinity/potency.
Table 2: Functional Activity (EC50, nM) at the 5-HT4 Receptor
| Compound | EC50 (cAMP assay) | Intrinsic Activity |
| This compound | 0.927 [1] | Partial Agonist |
| Prucalopride | ~1.5-5 | Full Agonist |
| Tegaserod | ~10-30 | Partial Agonist |
| Cisapride | ~10-20 | Full Agonist |
| Mosapride | ~50-200 | Full Agonist |
Intrinsic activity refers to the ability of the drug to elicit a maximal response compared to the endogenous ligand, serotonin.
Experimental Protocols
The determination of a compound's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used in the evaluation of this compound and its alternatives.
Radioligand Binding Assay for Receptor Affinity
This assay quantitatively determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of serotonin (5-HT) and other receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the target human receptor (e.g., 5-HT4, 5-HT1A, 5-HT2A, D2).
-
Radioligand specific for each receptor (e.g., [3H]-GR113808 for 5-HT4).
-
Test compound (e.g., this compound) and reference compounds.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a scintillation counter.
-
96-well microplates.
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT4 Receptor Agonism
This cell-based assay measures the functional activity of a compound by quantifying the production of cyclic AMP (cAMP), a second messenger, following receptor activation.
Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of a test compound as a 5-HT4 receptor agonist.
Materials:
-
A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium and reagents.
-
Test compound (e.g., this compound) and a reference full agonist (e.g., serotonin).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
A plate reader compatible with the chosen detection method.
-
384-well microplates.
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates and allow them to attach and grow overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer containing the phosphodiesterase inhibitor. Add varying concentrations of the test compound or reference agonist to the wells.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximal response (Emax) from this curve. The intrinsic activity is calculated as the Emax of the test compound relative to the Emax of a full agonist.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT4 receptor signaling pathway and the workflow of a competitive radioligand binding assay.
Figure 1. Simplified signaling pathway of the 5-HT4 receptor upon activation by an agonist like this compound.
Figure 2. Experimental workflow for a competitive radioligand binding assay.
Conclusion
The available data from initial studies suggests that this compound is a highly potent and selective 5-HT4 receptor partial agonist with a potentially superior safety profile compared to older-generation 5-HT4 agonists, particularly concerning hERG channel activity. Its high selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and the D2 receptor indicates a lower likelihood of off-target side effects.
However, a critical gap in the current understanding of this compound is the lack of comprehensive, independently conducted studies to verify this promising selectivity profile against a broad panel of receptors and kinases. While the initial findings are encouraging, such independent verification is essential for building a robust preclinical data package and for increasing confidence in its therapeutic potential. Future research should focus on head-to-head comparative studies with current gold-standard treatments in a variety of preclinical models to further delineate the pharmacological advantages of this compound.
References
A Comparative Analysis of Side-Effect Profiles of 5-HT4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Serotonin 5-HT4 receptor agonists are a class of drugs that enhance gastrointestinal (GI) motility, making them valuable in treating conditions like chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). However, the therapeutic journey of these agents has been marked by significant safety concerns, particularly cardiovascular side effects, which led to the withdrawal or restricted use of early compounds. This guide provides a comparative analysis of the side-effect profiles of prominent 5-HT4 agonists, supported by data from clinical trials and detailed experimental protocols.
Introduction to 5-HT4 Agonists
5-HT4 receptors are G protein-coupled receptors primarily found in the gastrointestinal tract, bladder, and heart.[1] Activation of these receptors in the gut stimulates peristalsis and intestinal secretion.[1] While effective for GI disorders, off-target effects or specific interactions at cardiac ion channels have posed significant risks with some agents.[2] This has driven the development of newer, more selective agonists with improved safety profiles.[3][4] This comparison focuses on both early-generation (cisapride, tegaserod) and new-generation (prucalopride, velusetrag, naronapride, renzapride) agonists.
Comparative Side-Effect Profiles
The side-effect profiles of 5-HT4 agonists vary significantly, largely dictated by their selectivity for the 5-HT4 receptor and their affinity for other receptors or ion channels.
| Drug | Common Side Effects | Serious Adverse Events | Receptor Selectivity Profile |
| Cisapride | Diarrhea (14.2%), abdominal cramping (10.2%), nausea (7.6%), headache (19.3%)[5] | Serious cardiac arrhythmias (ventricular tachycardia, torsades de pointes), QT prolongation [6][7][8] | Non-selective; interacts with hERG potassium channels[2][9] |
| Tegaserod | Headache (8.3%), abdominal pain (7.4%), diarrhea (10.1%), flatulence (5.5%)[10] | Increased risk of myocardial infarction and stroke in patients with pre-existing cardiovascular risk factors [11][12][13] | Partial 5-HT4 agonist with some affinity for 5-HT1 receptors[2][12] |
| Prucalopride | Headache, nausea, abdominal pain, diarrhea (most prominent on the first day of treatment)[14] | No significant cardiovascular effects or QT prolongation reported in clinical trials[14][15] | Highly selective for the 5-HT4 receptor[3] |
| Velusetrag | Diarrhea, headache, nausea, vomiting (generally occurring during the initial days of dosing)[16] | No significant cardiovascular adverse events reported in clinical trials | Highly selective for the 5-HT4 receptor[4] |
| Naronapride | Side-effect profile reported to be indistinguishable from placebo in clinical studies.[17] | No cardiovascular effects on heart rate, blood pressure, or ECG parameters observed in clinical studies.[17][18] | Selective 5-HT4 receptor agonist and dopamine D2 receptor antagonist.[18][19] |
| Renzapride | Diarrhea (relative risk of 1.61 compared to placebo)[20] | No significant differences in serious adverse events compared to placebo have been reported.[21] | Full 5-HT4 agonist, partial 5-HT3 antagonist, and 5-HT2B antagonist[21][22] |
Experimental Protocols
The assessment of side effects, particularly cardiovascular risks, for 5-HT4 agonists involves rigorous experimental protocols in both preclinical and clinical phases.
Preclinical Cardiovascular Safety Assessment:
-
hERG Channel Assay: An in vitro patch-clamp study to assess the inhibitory effect of the drug on the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary mechanism for drug-induced QT prolongation. Cisapride was found to be a potent hERG blocker, explaining its cardiac risks.[9] Newer agents like prucalopride show no significant hERG affinity.[2]
-
Canine Purkinje Fiber Study: An ex vivo study to evaluate the effect of the drug on the action potential duration in cardiac Purkinje fibers. This provides insights into the potential for proarrhythmic effects.
-
Telemetry in Conscious Animals: Continuous electrocardiogram (ECG), blood pressure, and heart rate monitoring in conscious, free-moving animals (e.g., dogs, monkeys) to detect any cardiovascular changes in a more physiologically relevant setting.
Clinical Cardiovascular Safety Assessment:
-
Thorough QT/QTc Study: A randomized, double-blind, placebo- and positive-controlled crossover study in healthy volunteers to evaluate the effect of the drug at therapeutic and supratherapeutic doses on the QT interval. Prucalopride underwent such studies and showed no clinically relevant QT prolongation.[14]
-
Holter Monitoring: Continuous 24-hour ECG monitoring in patients during Phase II and III clinical trials to detect any intermittent arrhythmias or other ECG abnormalities.
-
Adverse Event Monitoring: Systematic collection of all adverse events reported by participants in clinical trials, with a specific focus on cardiovascular events like palpitations, syncope, chest pain, and edema.[5][15] For tegaserod, post-marketing analysis of a large patient database revealed an increased risk of ischemic events in patients with pre-existing cardiovascular conditions.[23]
Signaling Pathways and Experimental Workflows
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor primarily couples to the Gs alpha subunit (Gαs) of the G protein complex. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[24][25][26] Some evidence also suggests potential coupling to other G proteins like Gα13.[27]
Caption: 5-HT4 receptor Gs signaling pathway.
Experimental Workflow for Cardiovascular Safety Assessment
The evaluation of cardiovascular safety for a new 5-HT4 agonist follows a structured workflow from preclinical to clinical stages.
Caption: Cardiovascular safety assessment workflow.
Conclusion
The landscape of 5-HT4 receptor agonists has evolved significantly, driven by the need to mitigate the serious cardiovascular risks associated with early, non-selective agents like cisapride and tegaserod.[2] Newer, highly selective agonists such as prucalopride, velusetrag, and naronapride have demonstrated favorable safety profiles in clinical trials, with a notable absence of the cardiac side effects that plagued their predecessors.[2][3][17] This improved safety is attributed to their high selectivity for the 5-HT4 receptor and lack of interaction with off-target sites like the hERG channel.[2] For researchers and drug development professionals, the key takeaway is the critical importance of receptor selectivity in minimizing adverse events. Future development in this class will likely continue to focus on optimizing selectivity and exploring tissue-specific actions to further enhance the therapeutic window of 5-HT4 agonists.
References
- 1. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisapride Side Effects: Common, Severe, Long Term [drugs.com]
- 6. Cardiac toxicity with cisapride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the side effects of Cisapride Monohydrate? [synapse.patsnap.com]
- 8. Cisapride and ventricular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review article: cardiac adverse effects of gastrointestinal prokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. drugs.com [drugs.com]
- 12. Tegaserod-induced myocardial infarction: case report and hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Re-evaluation of the Cardiovascular Safety Profile of Tegaserod: A Review of the Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Initiation of Phase II Study of naronapride in patients with gastroparesis: Dr. Falk Pharma international [drfalkpharma.com]
- 18. Naronapride dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. Naronapride - Renexxion - AdisInsight [adisinsight.springer.com]
- 20. Efficacy and tolerability of renzapride in irritable bowel syndrome: a meta-analysis of randomized, controlled clinical trials including 2528 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Renzapride - Wikipedia [en.wikipedia.org]
- 22. ambrosehc.com [ambrosehc.com]
- 23. Closer Look at Cardiovascular Risk Of IBS Drug Tegaserod Reassuring | MDedge [mdedge.com]
- 24. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. 5-Hydroxytryptamine 4(a) receptor is coupled to the Galpha subunit of heterotrimeric G13 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Establishing Proper Disposal Procedures for Laboratory Chemical CJ033466
The proper disposal of any laboratory chemical is paramount for ensuring personnel safety and environmental protection. For the substance designated as CJ033466, specific disposal instructions are contingent upon its chemical and physical properties, associated hazards, and all applicable regulations. As "this compound" does not correspond to a universally recognized chemical identifier in publicly available databases, this guide provides a comprehensive, step-by-step methodology for researchers, scientists, and drug development professionals to establish safe and compliant disposal protocols for this or any other uncharacterized laboratory chemical. The foundational document for this process is the Safety Data Sheet (SDS), which must be obtained from the manufacturer or supplier.
Step 1: Chemical Identification and Safety Data Sheet (SDS) Consultation
The initial and most critical step is to identify the chemical and consult its Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and safe handling, storage, and disposal instructions.[1] Key sections within the SDS to consult for disposal information include:
-
Section 2: Hazards Identification: Details the potential hazards of the chemical (e.g., flammable, corrosive, toxic, reactive), which is fundamental to waste classification.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices that can inform how waste should be accumulated.
-
Section 8: Exposure Controls/Personal Protection: Describes the necessary personal protective equipment (PPE) to be worn when handling the chemical and its waste.
-
Section 9: Physical and Chemical Properties: Information such as pH, flashpoint, and solubility helps in classifying the waste.
-
Section 13: Disposal Considerations: Provides the manufacturer's recommendations for disposal and may reference specific regulatory requirements.
-
Section 14: Transport Information: Details the requirements for transporting the chemical waste.
-
Section 15: Regulatory Information: Lists regulations that apply to the chemical.
Step 2: Waste Classification, Segregation, and Storage
Based on the information gleaned from the SDS and in accordance with regulations from the Environmental Protection Agency (EPA) and local authorities, the waste must be classified. Proper segregation of chemical waste is essential to prevent dangerous reactions.[1][2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the complete chemical name(s) in English.[2] Abbreviations or chemical formulas are not acceptable.[2]
-
Containers: Waste must be stored in containers that are in good condition, compatible with the chemical, and kept closed except when adding waste.[2]
-
Segregation: Incompatible wastes, such as acids and bases or oxidizers and flammable liquids, must never be mixed.[1][2][3]
-
Storage Area: Waste should be stored in a designated "Satellite Accumulation Area" at or near the point of generation and under the control of laboratory personnel.[1]
Quantitative Data from Safety Data Sheet (SDS)
Once the SDS for this compound is obtained, the following table should be populated with the relevant quantitative data to inform safe handling and disposal procedures.
| Parameter | Value | Section in SDS | Significance for Disposal |
| pH | e.g., <2 or >12.5 | Section 9 | Indicates corrosivity. Highly acidic or basic waste requires specific containers and handling. |
| Flash Point | e.g., <60°C (140°F) | Section 9 | Determines if the waste is an ignitable hazardous waste. |
| Boiling Point | e.g., 82.6°C (180.7°F) | Section 9 | Relevant for understanding volatility and potential for vapor exposure. |
| Toxicity Data (LD50/LC50) | e.g., Oral LD50 (rat): 50 mg/kg | Section 11 | Indicates acute toxicity, which dictates handling precautions and waste classification. |
| Solubility in Water | e.g., Miscible | Section 9 | Affects how spills are cleaned up and whether it can enter waterways. |
| Vapor Pressure | e.g., 4.4 kPa @ 20°C | Section 9 | Indicates the tendency of a substance to evaporate, affecting inhalation risk. |
Step 3: Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office.[1]
-
Sink Disposal: Do not dispose of any chemical down the drain unless it has been explicitly identified as non-hazardous and your institution's EHS office has approved this method.[1] Most laboratory chemicals are not suitable for sink disposal.[1]
-
Empty Containers: Empty chemical containers must be triple-rinsed with an appropriate solvent.[2][3] The rinsate must be collected and treated as hazardous waste.[2][3] After rinsing, the labels should be defaced, and the container can then be disposed of in the regular trash or recycled, depending on institutional policy.[3]
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), paper towels, or glassware contaminated with this compound, must be disposed of as hazardous waste.[2][3] Sharps must be placed in impermeable containers.[2]
Experimental Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the safe and compliant disposal of a laboratory chemical.
By adhering to this structured approach, researchers and laboratory personnel can ensure that the disposal of this compound, or any chemical, is managed in a manner that prioritizes safety and regulatory compliance, thereby building a foundation of trust in laboratory operations.
References
Comprehensive Safety Protocols for Handling CJ033466
It is not possible to provide a safety data sheet for CJ033466 as it is not a recognized chemical identifier. To ensure the safe handling of any laboratory substance, it is crucial to have access to its specific Safety Data Sheet (SDS). The following guidelines are based on general best practices for handling potentially hazardous chemicals in a research environment. These should be adapted as per the specific hazards outlined in the substance's official SDS.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The level of protection required depends on the specific hazards of the substance being handled.
Recommended PPE for Handling Chemical Substances:
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against chemical splashes, sprays, and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). The choice of glove material depends on the chemical's properties and the duration of contact. | Prevents skin contact with the substance, which could lead to irritation, burns, or absorption of harmful chemicals. |
| Body Protection | A laboratory coat or chemical-resistant apron. For highly hazardous materials, a full-body suit may be necessary. | Protects the skin and clothing from spills and splashes. |
| Respiratory Protection | A fume hood or other ventilated enclosure is the primary means of controlling inhalation exposure. If a respirator is required, the type (e.g., N95, or a respirator with appropriate chemical cartridges) will be specified in the SDS. | Protects against the inhalation of hazardous dust, vapors, or mists. |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling chemicals is essential to minimize risks.
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for the specific chemical.
-
Ensure that all necessary PPE is available and in good condition.
-
Verify that the work area, particularly the fume hood, is clean and functioning correctly.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Handling:
-
Always wear the appropriate PPE.
-
Conduct all operations that may generate dust, vapors, or aerosols within a certified fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid direct contact with the chemical. Use spatulas, tongs, or other appropriate tools.
-
Keep all containers of the chemical closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area and any equipment used.
-
Properly remove and dispose of PPE.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
III. Disposal Plan
Proper disposal of chemical waste is critical to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with the chemical, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled waste container.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by the institution's environmental health and safety department. Do not dispose of chemical waste down the drain or in the regular trash.
IV. Workflow for Safe Chemical Handling
The following diagram illustrates the logical steps for safely handling a chemical substance from receipt to disposal.
Caption: Workflow for Safe Chemical Handling
This comprehensive guide provides a framework for the safe handling of chemical substances in a laboratory setting. Researchers, scientists, and drug development professionals are urged to consult the specific Safety Data Sheet for any chemical before use to ensure the implementation of appropriate safety measures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
